molecular formula C21H34O4 B15603666 5-trans U-46619

5-trans U-46619

Cat. No.: B15603666
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-NGQLMQRISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(1S,2S,3R,4R)-3-[(3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid is a prostanoid.

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(E)-7-[(1R,4S,5S,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12?/t16-,17+,18+,19-,20-/m1/s1

InChI Key

LQANGKSBLPMBTJ-NGQLMQRISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of U-46619, a Thromboxane A₂ Receptor Agonist, and its Isomer, 5-trans U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of the potent thromboxane (B8750289) A₂ (TP) receptor agonist, U-46619. It details its interaction with the TP receptor, the subsequent downstream signaling cascades, and the resulting physiological effects, with a primary focus on platelet aggregation and smooth muscle contraction. This document also addresses the pharmacology of its lesser-studied geometric isomer, 5-trans U-46619, highlighting its distinct mechanism of action based on available literature. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using DOT language diagrams.

Introduction to U-46619 and its 5-trans Isomer

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH₂, first synthesized in 1975.[1][2] It is a potent and selective agonist of the thromboxane A₂ (TP) receptor, mimicking the physiological effects of thromboxane A₂, a key mediator in thrombosis and hemostasis.[1][2] These effects primarily include the induction of platelet aggregation and the contraction of vascular smooth muscle.[1] The IUPAC name for the commonly studied U-46619 is (5Z )-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid.[3]

This compound is the geometric isomer of U-46619, differing in the configuration of the double bond at the 5th carbon position (a trans or 'E' configuration instead of cis or 'Z').[1] It is often present as a minor impurity (2-5%) in commercially available preparations of U-46619.[2] While the biological activity of U-46619 as a TP receptor agonist is extensively documented, this compound is significantly less characterized.[1] The primary reported activity of this compound is the inhibition of microsomal prostaglandin E₂ synthase (mPGES) at a concentration of 10 µM, a mechanism distinct from TP receptor agonism.[4][5]

Due to the scarcity of data on this compound's direct actions, this guide will focus on the well-established mechanism of action of the potent TP receptor agonist, U-46619.

Mechanism of Action of U-46619

U-46619 exerts its physiological effects by binding to and activating the thromboxane A₂ (TP) receptor, a G-protein coupled receptor (GPCR).[1] There are two main isoforms of the TP receptor, TPα and TPβ, which are encoded by the same gene but differ in their C-terminal tails. U-46619 activates both isoforms.[5] The activation of the TP receptor initiates a cascade of intracellular signaling events that lead to robust physiological responses, primarily in platelets and smooth muscle cells.

Receptor Binding and G-Protein Coupling

The TP receptor primarily couples to Gαq and Gα₁₂/₁₃ families of G-proteins.[1]

  • Gαq Pathway: Upon agonist binding, the activated Gαq subunit stimulates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1]

    • IP₃ binds to its receptor on the sarcoplasmic/endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.[3]

    • DAG , along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Gα₁₂/₁₃ Pathway: Activation of the Gα₁₂/₁₃ pathway leads to the stimulation of the small GTPase, RhoA, and its downstream effector, Rho-associated kinase (ROCK).[1] This pathway is crucial for Ca²⁺ sensitization of the contractile machinery in smooth muscle and plays a role in platelet shape change.

Downstream Signaling Cascades

The initial G-protein activation triggers several downstream pathways:

  • Calcium Mobilization: The primary event is a rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i), resulting from both IP₃-mediated release from internal stores and influx from the extracellular space through various channels, including store-operated calcium channels (SOCC) and L-type voltage-operated calcium channels (VOCC) in some cell types.[3][6]

  • Protein Kinase C (PKC) Activation: PKC phosphorylates numerous target proteins, contributing to platelet granule secretion and smooth muscle contraction.

  • RhoA/ROCK Pathway: This pathway leads to the inhibition of myosin light chain phosphatase (MLCP), which increases the phosphorylation of myosin light chain (MLC) for a given Ca²⁺ concentration, resulting in Ca²⁺ sensitization and sustained contraction.[7]

  • MAPK Pathway Activation: U-46619 has been shown to activate mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, which are involved in cellular responses like proliferation and differentiation.[4][8]

U46619_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Physiological Response U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor binds Gq Gαq TP_Receptor->Gq activates G1213 Gα12/13 TP_Receptor->G1213 activates MAPK ERK / p38 MAPK Activation TP_Receptor->MAPK PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G1213->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ROCK Rho Kinase (ROCK) RhoA->ROCK activates ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_increase->PKC co-activates MLC_P ↑ MLC-P Ca_increase->MLC_P via CaM/MLCK Aggregation Platelet Aggregation & Shape Change PKC->Aggregation Contraction Smooth Muscle Contraction PKC->Contraction MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->MLC_P MLC_P->Aggregation MLC_P->Contraction

Caption: U-46619 signaling pathway in platelets and smooth muscle cells.

Quantitative Data

The potency and binding affinity of U-46619 have been characterized in various systems.

Table 1: Receptor Binding Affinity of U-46619
LigandPreparationKd (Dissociation Constant)Bmax (Receptor Density)Reference
[³H]U-46619Washed Human Platelets20 ± 7 nM550 ± 141 sites/platelet [9]
[³H]U-46619Washed Human Platelets (High-affinity site)41 ± 9 nM1166 ± 310 sites/platelet
[³H]U-46619Washed Human Platelets (Low-affinity site)1.46 ± 0.47 µM-
[³H]U-46619Cultured Rat VSMCs (WKY)15.5 ± 2.6 nM-[10]
[³H]U-46619Cultured Rat VSMCs (SHR, High-affinity)2.3 ± 0.6 nM-[10]
[³H]U-46619Cultured Rat VSMCs (SHR, Low-affinity)1.4 ± 0.5 µM-[10]

VSMCs: Vascular Smooth Muscle Cells; WKY: Wistar-Kyoto rats; SHR: Spontaneously Hypertensive Rats.

Table 2: Functional Potency (EC₅₀) of U-46619
Physiological ResponseSystemEC₅₀ (Half-Maximal Effective Concentration)Reference
Platelet Shape ChangeHuman Platelets35 nM[11]
Platelet AggregationHuman Platelets82 - 1310 nM[12]
Serotonin ReleaseHuman Platelets536 - 540 nM
Fibrinogen Receptor BindingHuman Platelets530 nM
Myosin Light Chain PhosphorylationHuman Platelets57 nM
VasoconstrictionHuman Subcutaneous Arteries16 nM[2]
VasoconstrictionRabbit Aorta- (Potent agonist)
VasoconstrictionRat Aorta- (Potent agonist)

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of U-46619 are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of U-46619 for the TP receptor.

  • Objective: To quantify the binding characteristics of [³H]U-46619 to its receptor in a given tissue preparation.

  • Materials:

    • [³H]U-46619 (radioligand)

    • Unlabeled U-46619 (for non-specific binding determination)

    • Membrane preparation (e.g., washed human platelets, microsomes from smooth muscle tissue)

    • Binding buffer (e.g., Tris-HCl with MgCl₂)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Methodology:

    • Membrane Preparation: Isolate platelets from whole blood by differential centrifugation or prepare microsomes from smooth muscle tissue by homogenization and ultracentrifugation.[1]

    • Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of [³H]U-46619 in the binding buffer. For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled U-46619 to determine non-specific binding.

    • Separation: After reaching equilibrium, rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

    • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.[9]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membranes 1. Prepare Membranes (e.g., Platelets, Microsomes) prep_ligands 2. Prepare Ligand Solutions - [³H]U-46619 (Total Binding) - [³H]U-46619 + excess cold ligand (NSB) incubation 3. Incubate Membranes with Ligand Solutions prep_ligands->incubation filtration 4. Rapid Filtration (Separate Bound/Free) incubation->filtration washing 5. Wash Filters filtration->washing counting 6. Scintillation Counting (Measure Radioactivity) washing->counting calculation 7. Calculate Specific Binding (Total - NSB) counting->calculation analysis 8. Scatchard/Non-linear Regression (Determine Kd, Bmax) calculation->analysis

Caption: Workflow for a radioligand binding assay with [³H]U-46619.

Platelet Aggregation Assay

This functional assay measures the ability of U-46619 to induce platelet aggregation, typically using light transmission aggregometry (LTA).

  • Objective: To determine the EC₅₀ of U-46619 for inducing platelet aggregation.

  • Materials:

    • Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

    • U-46619 stock solution (e.g., in DMSO or ethanol)

    • Assay buffer (e.g., Tyrode's buffer)

    • Light Transmission Aggregometer

  • Methodology:

    • Preparation of PRP: Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.[1]

    • Instrument Setup: Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.

    • Sample Preparation: Pipette PRP into aggregometer cuvettes with a magnetic stir bar and allow them to equilibrate to 37°C with stirring.

    • Induction of Aggregation: Add a small volume of a U-46619 working solution to the PRP to achieve the desired final concentration.

    • Data Recording: Record the change in light transmission, which corresponds to the degree of platelet aggregation, for a set period (e.g., 5-10 minutes).

    • Data Analysis: Determine the maximal percentage of aggregation for each concentration of U-46619. Plot a concentration-response curve and calculate the EC₅₀ value.[1]

Platelet_Aggregation_Workflow prep_prp 1. Prepare PRP and PPP from whole blood setup_agg 2. Calibrate Aggregometer (PRP=0%, PPP=100%) prep_prp->setup_agg equilibrate 3. Equilibrate PRP in Cuvette (37°C with stirring) setup_agg->equilibrate add_agonist 4. Add U-46619 (various concentrations) equilibrate->add_agonist record 5. Record Light Transmission (5-10 minutes) add_agonist->record analyze 6. Analyze Data (Plot concentration-response, calculate EC50) record->analyze

Caption: Workflow for a platelet aggregation assay using U-46619.

Conclusion

U-46619 is a well-established and potent thromboxane A₂ receptor agonist that serves as an invaluable tool for investigating the roles of the TP receptor in health and disease. Its mechanism of action involves binding to the TP receptor, leading to the activation of Gαq-PLC-IP₃/DAG and Gα₁₂/₁₃-RhoA/ROCK signaling pathways. These signaling events culminate in a robust increase in intracellular calcium and Ca²⁺ sensitization, leading to platelet aggregation and smooth muscle contraction.[1] In contrast, its isomer, this compound, is less studied, with its primary known activity being the inhibition of microsomal prostaglandin E₂ synthase.[1][4] Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential interactions with the TP receptor and other signaling pathways. This guide provides a comprehensive foundation for researchers and drug development professionals working with these important compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-trans U-46619, a synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2. While its 5-cis isomer, U-46619, is a well-characterized and potent thromboxane (B8750289) A2 (TP) receptor agonist, this compound is less extensively studied. This document details its synthetic pathway, physicochemical properties, known biological activities, and relevant experimental protocols to facilitate further research and application in drug development.

Introduction

This compound, systematically named (5E)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is the geometric isomer of the widely used thromboxane A2 mimetic, U-46619.[1] It is often found as a minor impurity in commercial preparations of U-46619.[2] While sharing the same core structure as its cis-isomer, the trans configuration of the double bond at the C5 position can influence its biological activity. This compound is known to act as an agonist at the thromboxane A2 (TP) receptor and has also been identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[3][4] This dual activity makes it an interesting molecule for studying the intricate signaling pathways of prostanoids.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are identical to its 5-cis isomer due to the same molecular formula.

PropertyValueReference(s)
Molecular Formula C₂₁H₃₄O₄[5]
Molecular Weight 350.5 g/mol [3]
Appearance Likely a solution or solid[3]
Purity Typically ≥98%[3]
Solubility Soluble in methyl acetate, DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (50 mg/ml)[3]
Storage Store at -20°C under desiccating conditions for up to 12 months[6]

Synthesis of this compound

The synthesis of this compound generally follows the established strategies for prostaglandin analogs, starting from the well-known Corey lactone diol. The key step to achieving the desired 5-trans geometry is the Horner-Wadsworth-Emmons (HWE) reaction.[7]

G cluster_synthesis General Synthetic Workflow for this compound CoreyLactone Corey Lactone Diol ProtectedLactone Protected Corey Lactone CoreyLactone->ProtectedLactone Protection CoreyAldehyde Corey Aldehyde ProtectedLactone->CoreyAldehyde Oxidation AlphaChain α-Chain Installation (Horner-Wadsworth-Emmons) CoreyAldehyde->AlphaChain Intermediate Intermediate with 5-trans α-chain AlphaChain->Intermediate Forms trans double bond OmegaChain ω-Chain Installation (Wittig Reaction) Intermediate->OmegaChain ProtectedU46619 Protected this compound OmegaChain->ProtectedU46619 FinalProduct This compound ProtectedU46619->FinalProduct Deprotection

General synthetic workflow for this compound from Corey lactone diol.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol outlines the key steps for the synthesis of this compound.

Step 1: Oxidation of Corey Lactone Diol to Corey Aldehyde

  • Protection: Selectively protect the secondary hydroxyl group of the Corey lactone diol using a suitable protecting group (e.g., TBDMSCl, imidazole (B134444) in DMF).

  • Oxidation: Oxidize the primary alcohol to an aldehyde using a mild oxidizing agent such as Swern oxidation or Dess-Martin periodinane to yield the Corey aldehyde.[8]

Step 2: α-Chain Installation via Horner-Wadsworth-Emmons (HWE) Reaction

  • Ylide Formation: Deprotonate a suitable phosphonate (B1237965) ester (e.g., dimethyl (6-carboxyhexyl)phosphonate) with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at 0 °C to form the ylide.

  • Olefination: Add the Corey aldehyde dropwise to the ylide solution. The reaction is known for its high E-selectivity, which results in the formation of the desired 5-trans double bond.[7]

  • Work-up and Purification: Quench the reaction and purify the product using column chromatography on silica (B1680970) gel.[8]

Step 3: ω-Chain Installation and Deprotection

  • Reduction and Wittig Reaction: Reduce the lactone to a lactol, followed by a Wittig reaction to install the ω-chain.

  • Deprotection: Remove the protecting groups to yield the final this compound product.

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial to confirm the trans-configuration of the C5-C6 double bond, which would show a characteristic coupling constant (J-value) in the 1H NMR spectrum, typically around 15-18 Hz for a trans-alkene.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the hydroxyl, carboxylic acid, and the trans-alkene C-H bend.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound and to separate it from the 5-cis isomer.[9]

Biological Activity and Signaling Pathways

This compound exhibits dual biological activities: agonism at the TP receptor and inhibition of mPGES-1.

Thromboxane A2 (TP) Receptor Agonism

Similar to its cis-isomer, this compound is presumed to be a potent agonist of the TP receptor, leading to physiological responses such as platelet aggregation and vasoconstriction.[10] However, specific quantitative data on the potency (EC₅₀) of this compound for these effects is not widely available. For comparison, the EC₅₀ of the 5-cis isomer, U-46619, for inducing platelet aggregation is approximately 1.31 µM.[11]

Signaling Pathway: Upon binding to the TP receptor, a G-protein coupled receptor (GPCR), this compound is expected to activate downstream signaling cascades. The primary pathway involves the coupling to Gαq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to cellular responses.[10]

G cluster_pathway TP Receptor Signaling Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gαq TP_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Response PKC->Response G cluster_inhibition mPGES-1 Inhibition by this compound AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inhibitor This compound Inhibitor->mPGES1 inhibits G cluster_workflow Platelet Aggregation Assay Workflow start Start prep_prp Prepare PRP and PPP start->prep_prp calibrate Calibrate Aggregometer prep_prp->calibrate equilibrate Equilibrate PRP calibrate->equilibrate add_agonist Add this compound equilibrate->add_agonist measure Measure Light Transmission add_agonist->measure analyze Analyze Data (EC₅₀) measure->analyze end End analyze->end

References

The Biological Activity of U-46619: A Thromboxane A2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619, a synthetic and stable analog of the prostaglandin (B15479496) endoperoxide PGH2, is a potent and selective agonist of the Thromboxane (B8750289) A2 (TP) receptor.[1][2] First synthesized in 1975, it reliably mimics the physiological and pathophysiological effects of thromboxane A2, a critical mediator in thrombosis and hemostasis.[1][2] The primary actions of U-46619 include the induction of platelet aggregation and the contraction of various smooth muscles, such as those in the vasculature and airways.[2][3] Its stability and selectivity make it an invaluable tool in pharmacological research for investigating the roles of the TP receptor in health and disease.[3][4] This technical guide provides a comprehensive overview of the biological activity of U-46619, detailing its mechanism of action, downstream signaling cascades, and quantitative effects, along with methodologies for key experimental assays.

Mechanism of Action and Signaling Pathways

U-46619 exerts its biological effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the TP receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The TP receptor primarily couples to the Gq alpha subunit, which in turn activates Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5] This leads to a rapid increase in intracellular calcium concentration ([Ca2+]i).[5][6] The elevated [Ca2+]i, in conjunction with DAG, activates Protein Kinase C (PKC).[7]

Simultaneously, the activation of the TP receptor can stimulate the RhoA/Rho-kinase signaling pathway.[6][8] This pathway plays a crucial role in sensitizing the contractile apparatus to Ca2+, further enhancing smooth muscle contraction.[3] In platelets, U-46619 has also been shown to couple to Gi, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels, which further promotes platelet aggregation.[9][10]

Downstream of these initial signaling events, U-46619 has been demonstrated to activate the Mitogen-Activated Protein Kinase (MAPK) cascades, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38MAPK.[6][11] These pathways are involved in a variety of cellular processes, including cell differentiation and proliferation.[11]

Signaling Pathway Diagram

U46619_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor binds Gq Gq TP_receptor->Gq activates RhoA RhoA TP_receptor->RhoA activates ERK12 ERK1/2 TP_receptor->ERK12 activates p38 p38 MAPK TP_receptor->p38 activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_release->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction Aggregation Platelet Aggregation PKC->Aggregation ROCK Rho-kinase (ROCK) RhoA->ROCK activates ROCK->Contraction ROCK->Aggregation

Caption: U-46619 signaling pathway in smooth muscle and platelets.

Quantitative Data: Potency of U-46619

The potency of U-46619, typically expressed as the half-maximal effective concentration (EC50), varies depending on the tissue and species. The following tables summarize the EC50 values for U-46619-induced platelet activation and smooth muscle contraction from various studies.

Table 1: U-46619-Induced Platelet Activation
SpeciesParameterEC50 (µM)Reference(s)
HumanPlatelet Shape Change0.035[12][13]
HumanMyosin Light Chain Phosphorylation (MLCP)0.057[12][13]
HumanSerotonin Release0.536[12][13]
HumanFibrinogen Receptor Binding0.53[13]
HumanPlatelet Aggregation1.31[12][13]
RabbitPlatelet Shape Change0.013[6]
RabbitPlatelet Aggregation0.58[6]
Table 2: U-46619-Induced Smooth Muscle Contraction
Tissue TypeSpeciesPreparationEC50 (nM)Reference(s)
Vascular Smooth MuscleHumanPenile Resistance Arteries6.2 ± 2.2[3]
Vascular Smooth MuscleHumanCorpus Cavernosum8.3 ± 2.8[3]
Vascular Smooth MuscleRatAorta~50[3]
Vascular Smooth MuscleRatSmall Mesenteric Arteries~10[3]
Airway Smooth MuscleHumanBronchial Smooth Muscle12[14]
Airway Smooth MuscleRatSmall Airways (<250 µm)6.9[15]
Airway Smooth MuscleRatLarge Airways (>420 µm)66[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of U-46619's biological activity. Below are protocols for key experiments commonly used to characterize TP receptor agonists.

Isolated Organ Bath for Smooth Muscle Contraction

This protocol describes the use of an isolated organ bath system to measure the contractile response of vascular smooth muscle to U-46619.[3]

Materials:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • U-46619 stock solution

  • Isolated tissue (e.g., rat aorta, human bronchial rings)

  • Isolated organ bath system with force transducer and data acquisition software

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Dissect the desired smooth muscle tissue and cut it into rings of appropriate size.

  • Mount the tissue rings in the isolated organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension.

  • Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl). A robust and sustained contraction indicates healthy tissue.

  • Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.

  • Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).

  • Allow the contraction to reach a stable plateau at each concentration before adding the next.

  • Record the contractile force at each concentration and construct a concentration-response curve to determine the EC50 value.

Platelet Aggregation Assay

This assay measures the ability of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

  • Freshly drawn whole blood from healthy donors

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • U-46619 stock solution

  • Light transmission aggregometer

Procedure:

  • Collect whole blood into tubes containing sodium citrate.

  • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Add a specific concentration of U-46619 to the PRP and record the change in light transmission over time.

  • The increase in light transmission corresponds to the degree of platelet aggregation.

  • Perform a dose-response analysis by testing a range of U-46619 concentrations to determine the EC50 for aggregation.[16]

Experimental Workflow Diagram

Experimental_Workflow cluster_tissue_prep Tissue/Cell Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis start Start: Obtain Tissue/Blood dissect Dissect Smooth Muscle or Prepare PRP start->dissect mount Mount Tissue in Organ Bath or Prepare Platelet Suspension dissect->mount equilibrate Equilibrate and Stabilize mount->equilibrate add_agonist Add U-46619 (Cumulative Concentrations) equilibrate->add_agonist record Record Response (Contraction or Aggregation) add_agonist->record curve Construct Dose-Response Curve record->curve calculate Calculate EC50 curve->calculate end End: Report Results calculate->end

Caption: General workflow for in vitro pharmacological assays with U-46619.

Conclusion

U-46619 is a well-established and potent thromboxane A2 receptor agonist that serves as an invaluable tool for investigating the roles of the TP receptor in health and disease.[1] Its mechanism of action involves binding to the TP receptor, leading to the activation of Gq-PLC-IP3/DAG signaling, an increase in intracellular calcium, and the activation of the RhoA/Rho-kinase pathway.[1] These signaling events culminate in robust platelet aggregation and smooth muscle contraction.[1] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmacological agent.

References

The Role of U-46619 in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619, a synthetic and stable analog of the prostaglandin (B15479496) endoperoxide PGH₂, serves as a potent and selective thromboxane (B8750289) A₂ (TXA₂) receptor agonist.[1][2] First synthesized in 1975, it mimics the physiological and pathological actions of TXA₂, a highly unstable but biologically crucial molecule involved in hemostasis and cardiovascular regulation.[1] Due to its stability, U-46619 has become an indispensable pharmacological tool in cardiovascular research, enabling detailed investigation into TXA₂-mediated signaling pathways and their implications in a range of physiological and disease processes. This technical guide provides an in-depth overview of the core applications of U-46619, focusing on its mechanism of action, experimental utility, and the key signaling cascades it elicits in cardiovascular cell types.

Core Mechanism of Action

U-46619 exerts its effects by binding to and activating the thromboxane A₂ receptor (TP receptor), a G protein-coupled receptor (GPCR).[3][4] There are two main isoforms of the TP receptor, TPα and TPβ, which can couple to different G proteins and initiate distinct downstream signaling events.[2] The primary signaling pathways activated by U-46619 in cardiovascular tissues involve the Gq and G12/13 families of G proteins.[5][6]

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] The G12/13 pathway activation leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[8][9] These signaling events are central to the two most well-characterized physiological responses to U-46619: platelet aggregation and vascular smooth muscle contraction.

Applications in Cardiovascular Research

Platelet Aggregation and Thrombosis

U-46619 is widely used to study the mechanisms of platelet activation and aggregation, which are critical events in thrombosis and hemostasis.[6][10] It induces platelet shape change, granule secretion, and aggregation.[4][11] By activating TP receptors on platelets, U-46619 initiates signaling cascades that lead to an increase in intracellular calcium and the activation of integrin αIIbβ3 (the fibrinogen receptor), culminating in platelet aggregation.[6][11] The stable nature of U-46619 allows for controlled and reproducible induction of platelet aggregation in vitro, making it an ideal tool for screening potential antiplatelet therapies.[12]

Vasoconstriction and Vascular Tone Regulation

In vascular smooth muscle cells, U-46619 is a potent vasoconstrictor.[1][13] The activation of TP receptors in these cells leads to an increase in intracellular calcium and sensitization of the contractile apparatus to calcium via the Rho/ROCK pathway.[7][9] This makes U-46619 a valuable agent for studying the regulation of vascular tone and the pathophysiology of diseases characterized by excessive vasoconstriction, such as hypertension and vasospasm.[14][15]

Modeling of Cardiovascular Diseases

U-46619 is frequently employed to create animal models of cardiovascular diseases. For instance, its administration can induce acute pulmonary hypertension in animal models, providing a platform to investigate the efficacy of novel therapeutic interventions.[16][17][18] Furthermore, its role in promoting endothelial dysfunction and its interplay with other signaling molecules are active areas of research.[19][20]

Quantitative Data on U-46619 Activity

The potency of U-46619 varies depending on the biological system and the specific response being measured. The following tables summarize key quantitative data from various studies.

Platelet Response Species EC₅₀ (nM) Reference
Shape ChangeHuman4.8[4]
Shape ChangeRat6.0[4]
Shape ChangeRabbit7.3[4]
AggregationHuman82[4]
AggregationRat145[4]
AggregationRabbit65[4]
Fibrinogen Receptor BindingHuman530[11]
Serotonin ReleaseHuman540[11]
Vasoconstriction Vascular Bed EC₅₀ (nM) Reference
Human Subcutaneous Resistance Arteries16[13]
Not Specified35[21]
Pial Arterioles (Topical)RabbitInduces dose-dependent vasoconstriction from 10⁻¹¹ to 10⁻⁶ M[22]
Pial Arterioles (Topical)RatInduces dose-dependent vasoconstriction from 10⁻¹¹ to 10⁻⁶ M[22]

Signaling Pathways

The signaling pathways initiated by U-46619 are complex and cell-type specific. The following diagrams illustrate the key signaling events in platelets and vascular smooth muscle cells.

U46619_Platelet_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor Gq Gq TP_receptor->Gq G1213 G12/13 TP_receptor->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca2_release Ca²⁺ Release (from dense granules) IP3->Ca2_release PKC PKC DAG->PKC Aggregation Aggregation (Integrin αIIbβ3 activation) Ca2_release->Aggregation Secretion Granule Secretion (ADP, TXA₂) PKC->Secretion ROCK ROCK RhoA->ROCK Shape_Change Shape Change ROCK->Shape_Change Shape_Change->Aggregation Secretion->Aggregation

U-46619 Signaling in Platelets

U46619_VSMC_Signaling cluster_membrane VSMC Membrane cluster_cytosol Cytosol U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor Gq Gq TP_receptor->Gq G1213 G12/13 TP_receptor->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA SR_Ca2_release Sarcoplasmic Reticulum Ca²⁺ Release IP3->SR_Ca2_release PKC PKC DAG->PKC Ca_Calmodulin Ca²⁺-Calmodulin Complex SR_Ca2_release->Ca_Calmodulin Contraction Smooth Muscle Contraction PKC->Contraction ROCK ROCK RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation MLCK_activation->Contraction

U-46619 Signaling in Vascular Smooth Muscle Cells

Experimental Protocols

Wire Myography for Vasoconstriction Studies

A common method to assess the vasoconstrictor effects of U-46619 is wire myography.[13][23]

Objective: To measure the isometric contraction of isolated small arteries in response to U-46619.

Methodology:

  • Tissue Preparation: Small arteries (e.g., human subcutaneous resistance arteries or animal mesenteric arteries) are dissected and mounted on two small wires in a myograph chamber.[13]

  • Equilibration: The artery is stretched to its optimal resting tension and allowed to equilibrate in a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, gassed with 95% O₂ and 5% CO₂.[23]

  • Viability Check: The viability of the artery is confirmed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).[9]

  • Cumulative Concentration-Response Curve: U-46619 is added to the chamber in a cumulative manner, with increasing concentrations, to construct a concentration-response curve.[13]

  • Data Analysis: The contractile force is recorded, and the data are used to calculate the EC₅₀ and the maximum contractile response.[13]

Wire_Myography_Workflow start Start dissect Dissect and Mount Artery on Myograph start->dissect equilibrate Equilibrate in Physiological Salt Solution dissect->equilibrate viability Check Viability (High KCl) equilibrate->viability add_U46619 Add Cumulative Concentrations of U-46619 viability->add_U46619 record Record Isometric Contraction add_U46619->record analyze Analyze Data (EC₅₀, Emax) record->analyze end End analyze->end

Wire Myography Experimental Workflow
Platelet Aggregometry

Objective: To measure the extent of platelet aggregation induced by U-46619.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain PRP.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.

  • Aggregometry: The PRP is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline light transmission is established.

  • Agonist Addition: U-46619 is added to the PRP, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The maximum aggregation percentage is determined from the change in light transmission.

Conclusion

U-46619 is a cornerstone pharmacological agent in cardiovascular research, providing a stable and reliable means to investigate the multifaceted roles of the thromboxane A₂ pathway. Its utility in elucidating the mechanisms of platelet aggregation, vasoconstriction, and in modeling cardiovascular diseases has significantly advanced our understanding of cardiovascular physiology and pathology. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. As research continues, U-46619 will undoubtedly remain a critical tool in the quest for novel therapeutic strategies for a wide range of cardiovascular disorders.

References

The Stereoisomerism of U-46619: A Deep Dive into Structure, Activity, and Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the stereoisomerism of U-46619, a potent and stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and a widely used thromboxane (B8750289) A2 (TP) receptor agonist. Understanding the precise stereochemical requirements for its potent biological activity is crucial for the design of novel therapeutics targeting the thromboxane pathway, which is implicated in a myriad of cardiovascular and inflammatory diseases. This guide will delve into the known stereoisomers of U-46619, their distinct biological activities, the downstream signaling pathways they modulate, and the experimental methodologies used to characterize them.

The Critical Role of Stereochemistry in U-46619's Biological Activity

U-46619, with the chemical name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid, possesses a complex three-dimensional structure with multiple chiral centers. The specific spatial arrangement of its atoms is paramount to its high-affinity binding to the TP receptor and subsequent activation of intracellular signaling cascades. The most well-characterized and biologically active isomer is the (5Z)-isomer, commonly referred to as U-46619. However, other stereoisomers, such as the (5E)-isomer (5-trans-U-46619), can be present as impurities in commercial preparations and exhibit distinct pharmacological profiles.

The profound impact of stereochemistry on biological activity underscores the importance of stereoselective synthesis and purification in drug development. Even subtle changes in the orientation of functional groups can dramatically alter a molecule's interaction with its biological target, leading to reduced efficacy or even off-target effects.

The Well-Characterized (5Z)-Isomer: A Potent TP Receptor Agonist

The (5Z)-isomer of U-46619 is a potent agonist of the TP receptor, mimicking the actions of the endogenous ligand, thromboxane A2.[1] Its binding to the TP receptor, a G-protein coupled receptor (GPCR), initiates two primary signaling pathways:

  • The Gq/Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

  • The G12/13/RhoA Pathway: The TP receptor also couples to G12/13, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[1]

These signaling cascades culminate in a range of physiological responses, most notably platelet aggregation and smooth muscle contraction.[1]

The Lesser-Known (5E)-Isomer: A Modulator of Prostaglandin Synthesis

In contrast to the well-defined agonist activity of the (5Z)-isomer at the TP receptor, the (5E)-isomer, 5-trans-U-46619, is less characterized. It is often found as a minor impurity in commercial U-46619 preparations.[1] While its interaction with the TP receptor is not well-documented, it has been shown to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[2]

The presence of this isomer in U-46619 samples could potentially confound experimental results, particularly in studies investigating prostaglandin synthesis. This highlights the critical need for highly purified reagents in pharmacological research.

Quantitative Data on U-46619 Isomers

The following table summarizes the available quantitative data for the biological activities of the (5Z)- and (5E)-isomers of U-46619.

IsomerTargetAssayActivityValueSource(s)
(5Z)-U-46619 Thromboxane A2 Receptor (TP Receptor)Platelet AggregationEC5035 nM[3][4]
Thromboxane A2 Receptor (TP Receptor)Platelet Shape ChangeEC504.8 nM (human), 6.0 nM (rat), 7.3 nM (rabbit)[5]
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Enzymatic InhibitionIC50~15 µM (estimated)[2]
(5E)-U-46619 (5-trans-U-46619) Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Enzymatic InhibitionIC50~30 µM (estimated)[2]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of U-46619 stereoisomers and their biological effects.

Chiral Separation of U-46619 Isomers

The separation of stereoisomers is critical for studying their individual pharmacological properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving enantiomers and diastereomers of prostaglandin analogs.

Protocol: Chiral HPLC Separation

  • Column Selection: Employ a chiral stationary phase, such as a derivatized cellulose-based column (e.g., Chiracel OJ-RH).[6]

  • Mobile Phase: Utilize a reverse-phase eluent system, typically a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., water with pH adjusted to 4). The exact ratio of solvents needs to be optimized for the specific isomers being separated.[6]

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compounds have significant absorbance (e.g., 200-210 nm).[6]

  • Temperature Control: Maintain a constant column temperature (e.g., 25-40°C) to ensure reproducible separation.[6]

  • Method Development: Systematically vary the mobile phase composition and column temperature to achieve optimal resolution between the stereoisomers.[6]

Biological Activity Assays

Protocol: Platelet Aggregation Assay

This assay measures the ability of U-46619 isomers to induce platelet aggregation in vitro.

  • Preparation of Platelet-Rich Plasma (PRP): Obtain whole blood from healthy donors in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.[1]

  • Aggregation Measurement: Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (PPP, 100% aggregation).

  • Agonist Addition: Add varying concentrations of the U-46619 isomer to the PRP in the aggregometer cuvette.

  • Data Recording: Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

  • Data Analysis: Generate a concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).[1]

Protocol: Smooth Muscle Contraction Assay

This assay assesses the ability of U-46619 isomers to induce the contraction of vascular smooth muscle.

  • Tissue Preparation: Dissect a blood vessel (e.g., rat aorta) into rings and mount them in an organ bath containing a physiological salt solution (PSS) aerated with 95% O2 and 5% CO2 at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Agonist Addition: Add cumulative concentrations of the U-46619 isomer to the organ bath.

  • Data Recording: Record the isometric tension generated by the tissue rings.

  • Data Analysis: Construct a concentration-response curve and determine the EC50 value.[1]

Visualizing the Implications of U-46619 Stereoisomerism

The following diagrams illustrate the key concepts discussed in this guide.

U46619_Signaling U46619 (5Z)-U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G1213 G12/13 TP_Receptor->G1213 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G1213->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK Rho-associated Kinase (ROCK) RhoA->ROCK activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation ROCK->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction ROCK->Smooth_Muscle_Contraction

Caption: Signaling pathway of (5Z)-U-46619 via the TP receptor.

Stereoisomer_Activity_Comparison cluster_5Z (5Z)-U-46619 cluster_5E (5E)-U-46619 TP_agonist Potent TP Receptor Agonist mPGES1_inhibitor_weak Weak mPGES-1 Inhibitor TP_activity TP Receptor Activity (Poorly Characterized) mPGES1_inhibitor mPGES-1 Inhibitor Experimental_Workflow start U-46619 Isomer Mixture hplc Chiral HPLC Separation start->hplc iso_5Z Isolated (5Z)-Isomer hplc->iso_5Z iso_5E Isolated (5E)-Isomer hplc->iso_5E bio_assays Biological Activity Assays (Platelet Aggregation, Smooth Muscle Contraction, etc.) iso_5Z->bio_assays iso_5E->bio_assays data_analysis Data Analysis (EC50, IC50 determination) bio_assays->data_analysis conclusion Stereoisomer-Specific Pharmacological Profile data_analysis->conclusion

References

Methodological & Application

Application Notes: Protocol for Using U-46619 in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2 and a potent thromboxane (B8750289) A2 (TXA2) receptor agonist.[1][2] It mimics the effects of thromboxane A2, a key mediator in hemostasis and thrombosis, by inducing platelet shape change, aggregation, and vasoconstriction.[1] In research settings, U-46619 is a critical tool for studying TXA2-mediated physiological and pathological processes, particularly in the context of platelet function and cardiovascular diseases.[3][4] These application notes provide a detailed protocol for utilizing U-46619 in platelet aggregation assays, along with relevant quantitative data and a schematic of its signaling pathway.

Data Presentation

The following table summarizes key quantitative parameters for U-46619, providing a reference for expected effective concentrations in various platelet function assays.

ParameterValueSystem / Assay
EC50 (Platelet Aggregation)0.58 µMRabbit Platelets
EC50 (Platelet Aggregation)82 nMHuman Platelets
EC50 (Platelet Shape Change)0.013 µMPlatelets
EC50 (Platelet Shape Change)4.8 nMHuman Platelets
EC50 (TP Receptor Agonism)35 nMGeneral
Concentration Range (Platelet Aggregation)1 nM - 10 µMGeneral
Concentration Range (Intracellular Ca2+ Increase)0.1 - 1 µMRat Cardiomyocytes

Data compiled from multiple sources.[4][5][6]

Experimental Protocol: Platelet Aggregation Assay

This protocol details the use of light transmission aggregometry to measure U-46619-induced platelet aggregation in vitro.[4]

Materials:

  • U-46619

  • Venous blood from healthy, consenting donors

  • 3.2% sodium citrate (B86180) tubes

  • Lumi-aggregometer

  • Glass aggregometer cuvettes with magnetic stir bars

  • Pipettes

  • Centrifuge

  • Platelet-poor plasma (PPP)

  • Platelet-rich plasma (PRP)

Methodology:

  • Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate as an anticoagulant.[4]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature. This will separate the blood into layers, with the upper layer being the PRP.[4]

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which is used to adjust the platelet count of the PRP.[4]

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using the previously prepared PPP.[4]

  • Assay Procedure:

    • Pipette 450 µL of the adjusted PRP into a glass aggregometer cuvette containing a magnetic stir bar.[4]

    • Incubate the cuvette at 37°C for 5 minutes in the heating block of the lumi-aggregometer.[4]

    • Add 50 µL of the U-46619 solution at the desired final concentration. To determine the EC50, a concentration-response curve can be generated using a range of concentrations (e.g., 10 nM to 10 µM).[4]

    • Immediately begin recording the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.[4]

  • Data Analysis: Determine the maximum percentage of aggregation for each U-46619 concentration. From the concentration-response curve, calculate the EC50 value, which represents the concentration of U-46619 that induces 50% of the maximal aggregation response.[4]

Signaling Pathway

U-46619 exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. This activation initiates a downstream signaling cascade that ultimately leads to platelet activation and aggregation.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Platelet_Activation Platelet Shape Change Granule Secretion Ca_release->Platelet_Activation PKC->Platelet_Activation Aggregation Platelet Aggregation Platelet_Activation->Aggregation

Caption: U-46619 signaling cascade in platelets.

Experimental Workflow

The following diagram outlines the key steps involved in performing a platelet aggregation assay using U-46619.

Platelet_Aggregation_Workflow start Start: Healthy Donor blood_collection 1. Venous Blood Collection (3.2% Sodium Citrate) start->blood_collection prp_prep 2. PRP Preparation (Centrifuge at 200 x g for 15 min) blood_collection->prp_prep ppp_prep 3. PPP Preparation (Centrifuge at 2000 x g for 10 min) blood_collection->ppp_prep platelet_adjust 4. Adjust Platelet Count in PRP (to 2.5 x 10⁸ platelets/mL with PPP) prp_prep->platelet_adjust ppp_prep->platelet_adjust incubation 5. Incubate Adjusted PRP (450 µL at 37°C for 5 min) platelet_adjust->incubation add_agonist 6. Add U-46619 (50 µL of desired concentration) incubation->add_agonist measurement 7. Measure Light Transmission (5-10 minutes) add_agonist->measurement analysis 8. Data Analysis (Max % Aggregation, EC50) measurement->analysis end End analysis->end

Caption: Workflow for a U-46619 induced platelet aggregation assay.

References

Application Notes and Protocols for Inducing Pulmonary Hypertension in Animal Models Using 5-trans U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2.[1] It functions as a thromboxane (B8750289) A2 (TP) receptor agonist, mimicking the effects of thromboxane A2, a key mediator in vasoconstriction and platelet aggregation.[1] In research settings, U-46619 is a valuable tool for inducing acute and reversible pulmonary hypertension in various animal models, allowing for the investigation of disease pathophysiology and the evaluation of potential therapeutic interventions.[2][3][4] This document provides detailed protocols and data for the use of U-46619 in inducing pulmonary hypertension, with a focus on porcine and caprine models.

Mechanism of Action

U-46619 selectively binds to and activates thromboxane A2 (TP) receptors, which are G-protein coupled receptors. In the pulmonary vasculature, activation of TP receptors on smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. This cascade involves the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C. The elevation of intracellular calcium, along with the activation of the Rho-kinase pathway, results in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[5][6]

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 (TP) Receptor U46619->TP_Receptor G_Protein Gq/11 TP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC RhoA RhoA G_Protein->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR activates IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release SR->Ca2_release MLC Myosin Light Chain Ca2_release->MLC activates MLCK ROCK Rho-kinase (ROCK) RhoA->ROCK MLCP Myosin Light Chain Phosphatase ROCK->MLCP inhibits MLCP->MLC dephosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction

Figure 1: U-46619 signaling pathway in pulmonary artery smooth muscle cells.

Data Presentation

Hemodynamic Effects of U-46619 Infusion in Porcine Models
ParameterBaseline (mean ± SD)U-46619 Infusion (mean ± SD)P-value
Heart Rate (beats/min)90.1 ± 13.9108.6 ± 22.8<0.05
Mean Systemic Blood Pressure (mmHg)79.4 ± 11.980.3 ± 15.3NS
Mean Pulmonary Artery Pressure (mmHg)16.4 ± 3.540.1 ± 5.2<0.001
Right Atrial Pressure (mmHg)5.9 ± 2.110.1 ± 3.4<0.01
Pulmonary Vascular Resistance (dynes·s·cm⁻⁵)224.3 ± 89.1893.4 ± 387.6<0.001
Systemic Vascular Resistance (dynes·s·cm⁻⁵)1489.2 ± 501.72011.8 ± 789.4<0.05
Cardiac Output (L/min)4.3 ± 1.13.5 ± 1.2<0.05

Data adapted from studies in Landrace pigs.[7][8] The target mean pulmonary artery pressure (mPAP) was 40 mmHg.[7][8]

Dose-Response of U-46619 on Pulmonary and Systemic Arterial Pressure in Goats
U-46619 Dose (µg·kg⁻¹·min⁻¹)Change in Mean Pulmonary Arterial Pressure (mmHg)Change in Mean Systemic Arterial Pressure (mmHg)
2+15.2 ± 2.1+8.4 ± 1.5
4+22.5 ± 3.4+12.6 ± 2.3
6+28.1 ± 4.2+16.8 ± 3.1

Data represents the peak change from baseline during infusion in conscious goats.[9]

Experimental Protocols

Protocol 1: Induction of Acute, Reversible Pulmonary Hypertension in a Porcine Model

This protocol is designed to induce a stable and reversible state of pulmonary hypertension, suitable for short-term hemodynamic studies.

Materials:

  • U-46619 (Tocris Bioscience or equivalent)

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Anesthetized and mechanically ventilated Landrace pigs (30-35 kg)

  • Hemodynamic monitoring equipment (e.g., Swan-Ganz catheter)

Procedure:

  • Preparation of U-46619 Solution:

    • Prepare a stock solution of U-46619 at a concentration of 10 mg/ml.[7][8]

    • For infusion, dilute the stock solution in sterile saline to a final concentration appropriate for the desired infusion rate and animal weight. A common starting concentration is 100 µg/ml.

  • Animal Preparation:

    • Anesthetize the pig according to an approved institutional protocol.

    • Establish venous and arterial access for drug administration and blood pressure monitoring.

    • Place a Swan-Ganz catheter for the measurement of pulmonary artery pressure, right atrial pressure, and cardiac output.

    • Allow the animal to stabilize and record baseline hemodynamic parameters.

  • U-46619 Infusion:

    • Caution: High doses of U-46619 can cause rapid hemodynamic deterioration, including a severe drop in systemic blood pressure and acute right ventricular decompensation.[3][7][8] It is crucial to start with a low dose and titrate upwards.

    • Initiate a continuous intravenous infusion of U-46619 at a low dose, for example, 0.025 µg/kg/min.[7][8]

    • Increase the infusion rate in a stepwise manner (e.g., 0.025, 0.05, 0.075, 0.1, 0.12, 0.15, 0.175 µg/kg/min) every 5-10 minutes.[7][8]

    • Continuously monitor mean pulmonary artery pressure (mPAP) and mean systemic blood pressure.

    • The target mPAP is typically around 40 mmHg.[7][8] Adjust the infusion rate to achieve and maintain this target while ensuring systemic blood pressure remains stable.

    • If a significant drop in systemic blood pressure occurs, reduce the infusion rate or provide catecholamine support as needed.[7][8]

  • Maintenance and Reversibility:

    • Once the target mPAP is reached, maintain the infusion rate for the duration of the experiment. The induced pulmonary hypertension is stable with continuous infusion.[10]

    • To reverse the effect, cease the U-46619 infusion. Hemodynamic parameters typically return to baseline within 15 minutes.[2][3]

Experimental_Workflow cluster_prep Preparation cluster_induction Induction Phase cluster_exp Experimental Phase cluster_rev Reversal AnimalPrep Animal Anesthesia & Instrumentation Baseline Record Baseline Hemodynamics AnimalPrep->Baseline StartInfusion Start Low-Dose U-46619 Infusion (e.g., 0.025 µg/kg/min) Baseline->StartInfusion Monitor Continuous Monitoring (mPAP, Systemic BP) StartInfusion->Monitor Titrate Stepwise Dose Titration Monitor->Titrate Target Target mPAP Reached? (e.g., 40 mmHg) Titrate->Target Target->Monitor No Maintain Maintain Infusion & Conduct Experiment Target->Maintain Yes StopInfusion Cease U-46619 Infusion Maintain->StopInfusion MonitorReversal Monitor Return to Baseline StopInfusion->MonitorReversal

Figure 2: Experimental workflow for inducing acute pulmonary hypertension.

Protocol 2: Induction of Pulmonary Hypertension in a Conscious Goat Model

This protocol is for studying the cardiorespiratory effects of U-46619 in a conscious large animal model.

Materials:

  • U-46619

  • Sterile saline solution

  • Infusion pump

  • Conscious goats with chronically implanted catheters for pressure measurement and drug infusion.

Procedure:

  • Preparation of U-46619 Solution:

    • Prepare solutions of U-46619 in sterile saline to deliver doses of 2, 4, and 6 µg/kg over a 5-minute period.[9]

  • Animal Preparation:

    • Allow the goat to acclimate to the experimental setting.

    • Connect the indwelling catheters to the monitoring and infusion equipment.

    • Record stable baseline cardiorespiratory variables.

  • U-46619 Infusion:

    • Infuse U-46619 at the desired dose (e.g., starting with 2 µg·kg⁻¹·min⁻¹) for 5 minutes.[9]

    • Continuously measure pulmonary and systemic arterial blood pressures.

    • The infusion will lead to immediate increases in pulmonary and systemic arterial pressure.[9]

    • Allow for a sufficient washout period between different doses to ensure hemodynamic parameters return to baseline.

  • Post-Infusion Monitoring:

    • The hypertensive effect is sustained for up to 15 minutes after the cessation of the infusion.[9]

    • Monitor the animal for any adverse effects, such as delayed tachypnea, which has been observed at higher doses.[9]

Important Considerations and Limitations

  • Acute vs. Chronic Model: U-46619 infusion is a model of acute pulmonary hypertension. It primarily induces vasoconstriction and does not replicate the chronic vascular remodeling or right ventricular hypertrophy characteristic of the human disease.[4] Studies have shown that U-46619 does not induce hypertrophy or increase protein synthesis in cardiomyocytes.[11] Therefore, this model is not suitable for studying these chronic aspects of pulmonary hypertension.

  • Systemic Effects: While U-46619 has a more pronounced effect on the pulmonary circulation, it also causes systemic vasoconstriction.[9] Researchers must carefully monitor systemic blood pressure to avoid cardiovascular collapse.

  • Species Differences: The effective dose and hemodynamic response to U-46619 can vary between species. The provided protocols for pigs and goats may require adjustment for other animal models.

  • Reversibility: A key advantage of this model is its rapid reversibility upon cessation of the infusion, allowing for repeated measurements or the testing of multiple interventions in the same animal.[2][3]

References

Application Notes and Protocols for Measuring Intracellular Calcium Mobilization Using the Thromboxane A₂ Receptor Agonist U-46619 and its Inactive Isomer 5-trans U-46619

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH₂, which acts as a potent and selective agonist for the Thromboxane (B8750289) A₂ (TP) receptor.[1][2] The TP receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in physiological processes such as platelet aggregation and the contraction of vascular smooth muscle.[2][3] Upon activation, the TP receptor primarily couples to the Gαq subunit, initiating a signaling cascade that results in a rapid and measurable increase in intracellular calcium concentration ([Ca²⁺]i).[4][5] This makes U-46619 an invaluable tool for studying TP receptor signaling and for screening potential receptor antagonists.

5-trans U-46619 is the geometric isomer of U-46619, differing in the configuration of the double bond at the C5 position.[2] It is often found as a minor impurity in preparations of U-46619 and is significantly less active or inactive at the TP receptor.[2][6] Consequently, this compound serves as an ideal negative control in experiments to demonstrate that the observed calcium mobilization is a specific, on-target effect of TP receptor activation by U-46619.

These application notes provide a detailed protocol for measuring U-46619-induced intracellular calcium mobilization in a cell-based assay format, utilizing this compound to confirm assay specificity.

Principle of the Assay

The assay quantifies changes in intracellular calcium concentration using a fluorescent calcium indicator dye, such as Fluo-4 AM. The acetoxymethyl (AM) ester form of the dye allows it to be loaded into cells, where intracellular esterases cleave the AM group, trapping the active dye inside.[7] In its calcium-free state, the dye exhibits low fluorescence. Upon agonist stimulation of the TP receptor, the Gαq-mediated signaling cascade leads to the release of Ca²⁺ from intracellular stores (the endoplasmic reticulum).[5] The binding of free cytosolic calcium to the dye causes a significant increase in its fluorescence intensity. This change in fluorescence, directly proportional to the [Ca²⁺]i, is measured over time using a fluorescence plate reader. The potency of an agonist (e.g., U-46619) is determined by generating a dose-response curve and calculating the EC₅₀ value, while the lack of response to a negative control (this compound) confirms the specificity of the assay.

Signaling Pathway

The activation of the Thromboxane A₂ (TP) receptor by its agonist U-46619 initiates a well-defined signaling cascade leading to intracellular calcium release. The inactive isomer, this compound, fails to bind effectively to the receptor and therefore does not trigger this downstream pathway.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum U46619 U-46619 (Agonist) TP_Receptor TP Receptor U46619->TP_Receptor Binds & Activates U46619_trans This compound (Inactive Isomer) U46619_trans->TP_Receptor No Binding Gq Gαq TP_Receptor->Gq Activates PLCb Phospholipase Cβ (PLCβ) Gq->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds & Opens Ca_Store Ca²⁺ Store IP3R->Ca_Store Releases Ca_Release ↑ [Ca²⁺]i (Calcium Release) Ca_Store->Ca_Release

Figure 1. TP receptor Gαq signaling pathway leading to calcium mobilization.

Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing the human TP receptor.

  • Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Compounds:

    • U-46619 (CAS 56985-40-1)

    • This compound

    • Ionomycin (Positive Control)

  • Solvent: Anhydrous DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Anionic Transporter Inhibitor: Probenecid (optional, but recommended).

  • Detergent: Pluronic F-127.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation 3, FLIPR).

Experimental Protocol

The following protocol describes a no-wash calcium flux assay using Fluo-4 AM in a 96-well format.

Workflow A 1. Cell Seeding Seed TP receptor-expressing cells into 96-well plates. Incubate 24h at 37°C. B 2. Dye Loading Prepare Fluo-4 AM loading buffer. Add to cells and incubate 60 min at 37°C in the dark. A->B A->B C 3. Compound Plate Preparation Prepare serial dilutions of U-46619 and this compound in assay buffer. D 4. Fluorescence Measurement Place both plates in plate reader. Establish baseline fluorescence. Inject compound and read kinetic fluorescence signal (Ex/Em ~494/516 nm). E 5. Data Analysis Calculate max-min fluorescence response. Plot dose-response curve. Calculate EC₅₀ for U-46619. B->C B->D C->D Load into injector D->E

Figure 2. Experimental workflow for the calcium mobilization assay.

5.1. Cell Preparation (Day 1)

  • Harvest and count cells from a sub-confluent culture flask.

  • Resuspend cells in culture medium to an appropriate density.

  • Seed 100 µL of the cell suspension into each well of a black-walled, clear-bottom 96-well plate.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

5.2. Compound Plate Preparation (Day 2)

  • Prepare a 10 mM stock solution of U-46619 and this compound in DMSO.

  • Perform serial dilutions of the stock solutions in Assay Buffer to create a range of concentrations (e.g., from 10 µM to 10 pM) at 4x the final desired concentration.

  • Include wells with Assay Buffer only (vehicle control) and a positive control (e.g., Ionomycin).

5.3. Dye Loading (Day 2)

  • Prepare the Dye Loading Buffer. For 10 mL of buffer, mix:

    • 10 mL Assay Buffer

    • 20 µL of 2 mM Fluo-4 AM stock in DMSO (final concentration 4 µM)

    • 50 µL of 10% Pluronic F-127 (final concentration 0.05%)

    • 50 µL of 250 mM Probenecid (final concentration 2.5 mM, optional)

  • Aspirate the culture medium from the cell plate.

  • Add 100 µL of Dye Loading Buffer to each well.

  • Incubate the plate for 45-60 minutes at 37°C, protected from light.

5.4. Calcium Flux Measurement (Day 2)

  • Set the fluorescence plate reader to the appropriate settings for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).

  • Program the instrument to perform the following sequence for each well:

    • Read baseline fluorescence for 15-20 seconds.

    • Add 50 µL from the compound plate (this will be a 1:3 dilution, resulting in a 1x final concentration).

    • Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for at least 120 seconds.

Data Analysis and Expected Results

  • Response Calculation: For each well, determine the peak fluorescence intensity after compound addition and subtract the average baseline fluorescence to get the response (Max - Min).

  • Normalization: Normalize the data by expressing the response as a percentage of the maximal response observed with the highest concentration of U-46619.

  • Dose-Response Curve: Plot the normalized response against the logarithm of the agonist concentration.

  • EC₅₀ Calculation: Fit the dose-response curve using a four-parameter logistic equation to determine the EC₅₀ value for U-46619.

  • Specificity Check: The wells treated with this compound should show no significant fluorescence increase compared to the vehicle control, confirming the response is specific to TP receptor activation.

Quantitative Data Summary

The potency of U-46619 can vary depending on the cell type and experimental conditions. The following tables provide a summary of reported EC₅₀ values and an example dataset comparing U-46619 with its inactive isomer.

Table 1: Reported EC₅₀ Values for U-46619 in Functional Assays

Assay TypeSpecies / Cell TypeEC₅₀ ValueReference(s)
Platelet Shape ChangeHuman Platelets13 - 35 nM[4]
Platelet AggregationHuman Platelets0.58 - 1.31 µM[4][8]
Serotonin ReleaseHuman Platelets~0.54 µM[8][9]
Fibrinogen Receptor BindingHuman Platelets~0.53 µM[8][9]
Ca²⁺ MobilizationRat Cardiomyocytes0.1 - 1 µM (Concentration-dependent increase)[10]
VasoconstrictionRat Caudal Artery~50 nM[11]

Table 2: Example Dose-Response Data for Calcium Mobilization

CompoundConcentration [M]Normalized Response (%)
U-466191.00E-06100.0
U-466191.00E-0795.2
U-466191.00E-0881.5
U-466191.00E-0948.9
U-466191.00E-1015.3
U-466191.00E-112.1
This compound1.00E-061.5
This compound1.00E-070.8
Vehicle00.0

Troubleshooting

  • Low Signal-to-Background Ratio:

    • Optimize cell seeding density.

    • Increase dye loading time or concentration.

    • Ensure the health and viability of the cells.

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding and dye loading.

    • Check for and eliminate bubbles in wells.

    • Verify the precision of liquid handling steps.

  • Response from Negative Control (this compound):

    • Verify the identity and purity of the this compound compound. Commercial preparations of U-46619 can contain the 5-trans isomer as an impurity, but the reverse should not be true for a pure sample of the isomer.[6]

    • Consider potential off-target effects at very high concentrations and reduce the concentration range tested.[12]

  • No Response to U-46619:

    • Confirm TP receptor expression in the cell line.

    • Verify the activity of the U-46619 stock solution.

    • Ensure the assay buffer contains calcium.[13]

References

Application Notes: 5-trans U-46619 as a Pharmacological Tool for Interrogating Gq-PLC Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable, synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane (B8750289) A2 (TP) receptor, which is a G-protein coupled receptor (GPCR).[2][3] The TP receptor primarily couples to the Gq alpha subunit, initiating a well-defined intracellular signaling cascade.[4][5] This makes this compound an invaluable tool for researchers studying Gq-PLC-mediated signal transduction. Its stability in aqueous solutions, compared to the ephemeral nature of thromboxane A2, allows for precise and reproducible experimental conditions.[1]

Activation of the TP receptor by this compound triggers the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC).[4][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[5][8] The subsequent rise in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including platelet aggregation, smooth muscle contraction, and cell proliferation.[2][9][10]

These application notes provide detailed protocols for utilizing this compound to study various aspects of the Gq-PLC signaling pathway.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for expected experimental outcomes.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Molecular Weight350.5 g/mol [1]
Purity≥98%
StorageStore at -20°C[1]
Solubility~100 mg/mL in DMSO, Ethanol; ~1 mg/mL in PBS (pH 7.2)[1][11]

Table 2: In Vitro Efficacy of U-46619 (cis-isomer, often used interchangeably)

AssaySpeciesEC50Reference
Platelet Shape ChangeHuman4.8 nM[12]
Platelet Shape ChangeRat6.0 nM[12]
Platelet Shape ChangeRabbit7.3 nM[12]
Platelet AggregationHuman82 nM - 1.31 µM[12][13]
Platelet AggregationRat145 nM[12]
Platelet AggregationRabbit65 nM[12]
Vasoconstriction (Rat Aorta)Rat0.478 nM (endothelium-denuded)[13]
Vasoconstriction (Rat Aorta)Rat6.54 nM (endothelium-intact)[13]
Serotonin Release (Human Platelets)Human0.54 µM[14]
Fibrinogen Receptor Binding (Human Platelets)Human0.53 µM[14]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams are provided in DOT language.

Gq_PLC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: this compound induced Gq-PLC signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of this compound (e.g., 10 mM in DMSO) B Prepare Serial Dilutions in appropriate buffer A->B C Prepare Biological Sample (e.g., Platelet-Rich Plasma, Isolated Blood Vessel, Cultured Cells) D Equilibrate Sample C->D E Establish Baseline Reading D->E F Add this compound (Stimulation) E->F G Record Data Over Time (e.g., Light Transmission, Isometric Tension, Fluorescence) F->G H Quantify Response (e.g., % Aggregation, mN Tension, Peak Fluorescence) G->H I Generate Concentration- Response Curve H->I J Calculate EC50/IC50 I->J

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol details the use of this compound to induce platelet aggregation in human platelet-rich plasma (PRP), measured by light transmission aggregometry.[15]

Materials:

  • Human whole blood from healthy, consenting donors

  • 3.2% sodium citrate (B86180) (anticoagulant)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

  • Cuvettes with stir bars

  • Calibrated micropipettes

Procedure:

  • PRP Preparation:

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[15]

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[15]

    • Carefully transfer the upper PRP layer to a new tube.[15]

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will serve as a blank.[15]

  • U-46619 Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or ethanol.[16] Aliquot and store at -80°C for long-term stability.[16]

    • On the day of the experiment, prepare serial dilutions of the stock solution in PBS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[15]

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary using PPP.[16]

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.[15]

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.[15]

    • Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[15]

    • Add 50 µL of the this compound dilution to the PRP to initiate aggregation.[15]

    • Record the change in light transmission for 5-10 minutes.[15]

  • Data Analysis:

    • The aggregation is quantified as the maximum percentage change in light transmission.[15]

    • Plot the concentration-response curve and determine the EC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium in response to TP receptor activation by this compound.[17]

Materials:

  • Cells expressing the TP receptor (e.g., HEK293 cells transfected with the TP receptor, or vascular smooth muscle cells)

  • Black-walled, clear-bottom 96-well plates

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution

  • This compound

  • Fluorescence plate reader with an automated injection system

Procedure:

  • Cell Culture:

    • Plate cells expressing TP receptors onto black-walled, clear-bottom 96-well plates and grow to desired confluency.[17]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.[15]

    • Remove the culture medium from the cells and wash once with HBSS.[15]

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.[15][17]

    • Gently wash the cells two to three times with HBSS to remove extracellular dye.[17]

    • Add 100 µL of HBSS to each well.[15]

  • Measurement of Calcium Response:

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration.[15]

    • Place the plate into the fluorescence plate reader.[17]

    • Measure the baseline fluorescence for a short period.[17]

    • Program the instrument to inject 100 µL of the this compound dilutions into the wells.[15]

    • Immediately begin recording the change in fluorescence intensity over time (e.g., every second for 2-3 minutes).[15]

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.[15]

    • Quantify the peak fluorescence response relative to the baseline for each concentration of this compound to generate a concentration-response curve and calculate the EC50.[17]

Protocol 3: Vasoconstriction Assay (Wire Myography)

This ex vivo assay assesses the contractile effect of this compound on isolated blood vessels.[17]

Materials:

  • Isolated blood vessel (e.g., thoracic aorta)

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Wire myograph system with a force-displacement transducer

  • High-potassium solution (e.g., 60 mM KCl)

  • This compound

Procedure:

  • Vessel Preparation:

    • Dissect the desired blood vessel and place it in cold physiological salt solution.[4]

    • Clean the vessel of adherent connective tissue and cut it into rings (e.g., 2-4 mm wide).[4]

  • Isometric Tension Recording:

    • Mount the vessel rings between two hooks in an organ bath containing physiological salt solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.[4]

    • Connect one hook to a force-displacement transducer to record isometric tension.[4]

    • Apply an optimal resting tension and allow the vessels to equilibrate for 60-90 minutes.[4]

  • Experimental Procedure:

    • After equilibration, induce a reference contraction with a high-potassium solution to check for tissue viability.[4]

    • Wash the tissues and allow them to return to baseline tension.[4]

    • Add cumulative concentrations of this compound to the organ bath (e.g., from 1 nM to 10 µM) and record the contractile response.[4][17]

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by KCl.[4]

    • Construct a concentration-response curve and calculate the EC50 value for this compound.[4]

Troubleshooting and Considerations

  • Solvent Effects: this compound is typically dissolved in an organic solvent like DMSO or ethanol. Ensure that the final concentration of the solvent in the assay does not exceed a level that could affect the biological system (typically <0.1%).

  • Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[1][13] Prepare fresh dilutions for each experiment.

  • Off-Target Effects: While this compound is a selective TP receptor agonist, at high concentrations, the potential for off-target effects should be considered.[16] The use of a specific TP receptor antagonist (e.g., SQ29548) can help confirm that the observed effects are TP receptor-mediated.[18]

  • Donor Variability: In experiments using primary human tissues like platelets, there can be significant donor-to-donor variability in the response to agonists.[13] It is advisable to use samples from multiple donors to ensure the generalizability of the findings.

References

Application Notes and Protocols for Quantifying U-46619-Induced RhoA/ROCK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to quantifying the effects of the thromboxane (B8750289) A2 receptor agonist, U-46619, on the RhoA/ROCK signaling pathway. The protocols outlined below are essential for researchers investigating vascular smooth muscle contraction, platelet aggregation, and other physiological processes mediated by this pathway.

Introduction to U-46619 and the RhoA/ROCK Signaling Pathway

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[1] Activation of the TP receptor by U-46619 initiates a signaling cascade that is crucial in various physiological and pathophysiological processes, including vasoconstriction and platelet aggregation.[1][2]

One of the primary downstream signaling pathways activated by the TP receptor is the RhoA/ROCK pathway.[1] Upon U-46619 binding, the TP receptor can couple to Gα12/13 proteins, which in turn activate the small GTPase RhoA.[3][4] RhoA cycles between an inactive GDP-bound state and an active GTP-bound state. In its active form, RhoA stimulates Rho-associated coiled-coil containing protein kinase (ROCK).[5]

ROCK, a serine/threonine kinase, phosphorylates several downstream targets to mediate cellular responses. A key substrate of ROCK is the myosin phosphatase target subunit 1 (MYPT1).[6] Phosphorylation of MYPT1 at threonine 696 (Thr696) and threonine 855 (Thr855) inhibits the activity of myosin light chain (MLC) phosphatase.[7][8] This inhibition leads to an increase in the phosphorylation of the myosin light chain (MLC) at threonine 18 (Thr18) and serine 19 (Ser19), promoting actin-myosin interaction and leading to smooth muscle contraction and stress fiber formation.[8][9]

Quantifying the activation of RhoA and the phosphorylation of its downstream effectors is critical for understanding the mechanism of action of U-46619 and for the development of novel therapeutics targeting this pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the U-46619-induced RhoA/ROCK signaling cascade and a general experimental workflow for its quantification.

U46619_RhoA_ROCK_Signaling_Pathway U-46619 U-46619 TP_Receptor TP Receptor U-46619->TP_Receptor binds G12_13 Gα12/13 TP_Receptor->G12_13 activates RhoA_GDP RhoA-GDP (Inactive) G12_13->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK activates MYPT1 MYPT1 ROCK->MYPT1 phosphorylates (inhibits) p_MYPT1 p-MYPT1 (Inactive) MLC_Phosphatase MLC Phosphatase p_MYPT1->MLC_Phosphatase inhibits p_MLC p-MLC MLC_Phosphatase->p_MLC dephosphorylates MLC MLC MLC->p_MLC phosphorylated Contraction Smooth Muscle Contraction p_MLC->Contraction Experimental_Workflow cluster_assays Quantitative Assays start Start: Cell Culture & Treatment (e.g., Vascular Smooth Muscle Cells) treatment Stimulate with U-46619 (Dose-response or Time-course) start->treatment cell_lysis Cell Lysis treatment->cell_lysis immunofluorescence Immunofluorescence (RhoA Translocation) treatment->immunofluorescence rhoa_assay RhoA Activation Assay (G-LISA or Pull-down) cell_lysis->rhoa_assay western_blot Western Blot (p-MYPT1, p-MLC, Total Proteins) cell_lysis->western_blot data_analysis Data Analysis & Quantification rhoa_assay->data_analysis western_blot->data_analysis immunofluorescence->data_analysis results Results: Tables, Graphs, Interpretation data_analysis->results

References

Utilizing U-46619 for In Vitro and Ex Vivo Studies of Thrombosis and Hemostasis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2 and a potent thromboxane (B8750289) A2 (TXA2) receptor (TP receptor) agonist.[1][2] It mimics the physiological and pathological effects of TXA2, a highly unstable but potent mediator of platelet activation and vasoconstriction.[3][4] Due to its stability, U-46619 is an invaluable tool for investigating the roles of the TXA2 pathway in thrombosis, hemostasis, and various cardiovascular diseases.[3][5] This document provides detailed application notes and experimental protocols for utilizing U-46619 in relevant research settings.

U-46619 potently stimulates TP receptor-mediated responses, leading to platelet shape change, aggregation, and granule secretion.[2][6] It also induces contraction of vascular smooth muscle, contributing to vasoconstriction.[2][7] These actions are central to the formation of a hemostatic plug at sites of vascular injury and are also implicated in the pathophysiology of thrombotic events such as myocardial infarction and stroke.[3][7]

Mechanism of Action

U-46619 binds to and activates the TP receptor, a G protein-coupled receptor (GPCR).[7] The TP receptor is predominantly coupled to Gq proteins.[7] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[6] This calcium signaling, along with the activation of protein kinase C (PKC) by DAG, orchestrates a cascade of downstream events including platelet shape change, granule release, and the activation of integrin αIIbβ3, the receptor responsible for platelet aggregation.[9] U-46619 has also been shown to activate p38 and ERK-1/2 signaling pathways.[6][7]

Data Presentation

The following tables summarize key quantitative data for U-46619 from various in vitro and ex vivo studies.

Table 1: EC50 Values of U-46619 in Platelet Function Assays

ParameterSpeciesEC50 ValueReference
Platelet AggregationHuman82 nM[2]
Platelet AggregationRabbit0.58 µM[10]
Platelet AggregationRat145 nM[2]
Platelet Shape ChangeHuman4.8 nM[2]
Platelet Shape ChangeHuman13 nM[6]
Platelet Shape ChangeRabbit7.3 nM[2]
Platelet Shape ChangeRat6.0 nM[2]
Serotonin ReleaseHuman0.536 µM[11]
Fibrinogen Receptor BindingHuman0.53 µM[11]
Myosin Light Chain PhosphorylationHuman0.057 µM[11]

Table 2: Effective Concentrations of U-46619 in Various Assays

AssaySystem/SpeciesConcentration RangeReference
Platelet AggregationGeneral1 nM - 10 µM[10]
Increased Intracellular Ca2+Rat Cardiomyocytes0.1 - 1 µM[10]
VasoconstrictionHuman Resistance Arteries~16 nM (EC50)[10]
Vasoconstriction (Pial Arterioles)Rabbit & Rat10 pM - 1 µM[12]
KCa Channel InhibitionPig Coronary Artery50 - 150 nM[4]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of U-46619-induced platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

Materials:

  • Freshly drawn human venous blood

  • 3.2% Sodium Citrate (B86180) (anticoagulant)

  • U-46619 stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Tyrode's buffer

  • Light Transmission Aggregometer and cuvettes with stir bars

  • Centrifuge

Protocol:

  • Blood Collection: Collect venous blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[10]

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).[10]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.[10]

  • Assay Setup:

    • Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.[10]

    • Incubate the cuvette at 37°C for 5 minutes in the heating block of the aggregometer.[10]

  • Baseline Reading: Place the cuvette in the aggregometer and establish a stable baseline (0% aggregation).

  • Induction of Aggregation: Add 50 µL of U-46619 solution at the desired final concentration (e.g., for a concentration-response curve, use concentrations ranging from 10 nM to 10 µM).[10] A vehicle control (e.g., DMSO diluted in buffer) should be run in parallel.

  • Data Recording: Record the change in light transmission for 5-10 minutes. Increased light transmission corresponds to platelet aggregation.[10]

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration and calculate the EC50 value from the concentration-response curve.[10]

In Vivo Thrombosis Model (Ferric Chloride-Induced)

This protocol describes the induction of arterial thrombosis in a murine model using ferric chloride (FeCl₃) to evaluate the thrombotic effects of U-46619 or the efficacy of anti-thrombotic agents targeting the TXA2 pathway.

Materials:

  • Mice (e.g., ICR or C57BL/6)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical microscope

  • Ferric chloride (FeCl₃) solution (e.g., 10% in water)

  • Filter paper discs

  • Doppler flow probe

  • U-46619 solution for injection (if investigating its pro-thrombotic effect)

Protocol:

  • Animal Preparation: Anesthetize the mouse and place it on a surgical platform.

  • Carotid Artery Exposure: Make a midline cervical incision and carefully expose the common carotid artery.

  • Flow Probe Placement: Place a Doppler flow probe around the artery to monitor blood flow.

  • Induction of Thrombosis:

    • Saturate a small piece of filter paper with FeCl₃ solution.

    • Apply the filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and wash the area with saline.

  • Blood Flow Monitoring: Continuously monitor the arterial blood flow until complete occlusion occurs (cessation of flow). The time to occlusion is the primary endpoint.

  • U-46619 Administration (Optional): To study the pro-thrombotic effect of U-46619, it can be administered (e.g., via intravenous injection) prior to or during the FeCl₃ application. Doses would need to be optimized, but a starting point could be in the range of 5 µg/kg.[6]

  • Data Analysis: Compare the time to occlusion between different treatment groups (e.g., vehicle control vs. U-46619; or vehicle vs. a TP receptor antagonist in a U-46619 co-administration model).

Intracellular Calcium Mobilization Assay

This assay measures the U-46619-induced increase in intracellular calcium ([Ca²⁺]i) in platelets or other TP receptor-expressing cells.

Materials:

  • Washed platelets or cultured cells expressing TP receptors

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Physiological salt solution (e.g., Tyrode's buffer)

  • U-46619 stock solution

  • Fluorescence plate reader or fluorometer with an injection system

Protocol:

  • Cell Preparation:

    • For washed platelets, prepare them from PRP by centrifugation and resuspend in a suitable buffer.

    • For cultured cells, plate them in black-walled, clear-bottom 96-well plates.[10]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye in the physiological salt solution.

    • Incubate the cells with the dye-loading buffer at 37°C for 45-60 minutes.[10]

  • Washing: Gently wash the cells two to three times with the salt solution to remove extracellular dye.[10]

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Inject U-46619 at various concentrations into the wells.

    • Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca²⁺]i.[10]

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the concentration-response relationship for U-46619-induced calcium mobilization.

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (Thromboxane A2 Receptor) U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER/SR) IP3->Ca_ER Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Release, Integrin αIIbβ3 Activation) Ca_ER->Platelet_Activation Leads to PKC->Platelet_Activation Contributes to Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Prep 2. Centrifuge (200 x g, 15 min) to get Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep PPP_Prep 3. Centrifuge (2000 x g, 10 min) to get Platelet-Poor Plasma (PPP) PRP_Prep->PPP_Prep Platelet_Adjust 4. Adjust Platelet Count in PRP PPP_Prep->Platelet_Adjust Incubation 5. Incubate PRP at 37°C Platelet_Adjust->Incubation Add_Agonist 6. Add U-46619 or Vehicle Incubation->Add_Agonist Record 7. Record Light Transmission Add_Agonist->Record Analysis 8. Calculate % Aggregation and EC50 Record->Analysis Logical_Relationship U46619_Action U-46619 TP_Activation TP Receptor Activation U46619_Action->TP_Activation Induces Platelet_Response Platelet Responses (Aggregation, Secretion) TP_Activation->Platelet_Response Vascular_Response Vascular Responses (Vasoconstriction) TP_Activation->Vascular_Response Hemostasis Physiological Hemostasis Platelet_Response->Hemostasis Contributes to Thrombosis Pathological Thrombosis Platelet_Response->Thrombosis Can lead to Vascular_Response->Hemostasis Contributes to Vascular_Response->Thrombosis Can lead to

References

Application of 9,11-dideoxy-11α,9α-epoxymethanoprostaglandin F2α (U-46619) in Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,11-dideoxy-11α,9α-epoxymethanoprostaglandin F2α, commonly known as U-46619, is a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2.[1] It functions as a potent and selective thromboxane (B8750289) A2 (TXA2) receptor agonist, mimicking the physiological and pathophysiological effects of TXA2.[1] In pharmacology, U-46619 is an invaluable tool for investigating the role of the TXA2 receptor (TP receptor) in various physiological processes, particularly in the context of smooth muscle contraction. Organ bath experiments provide a robust in vitro system to study the contractile or relaxant properties of isolated tissues in a controlled environment, making them ideal for characterizing the effects of compounds like U-46619.[2]

This document provides detailed application notes and protocols for the use of U-46619 in organ bath experiments, focusing on its effects on vascular and non-vascular smooth muscle.

Mechanism of Action and Signaling Pathway

U-46619 exerts its effects by binding to and activating G-protein-coupled TP receptors on the surface of smooth muscle cells.[3][4] This activation initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction. The primary mechanism involves an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile apparatus to Ca2+.[3][5]

The key signaling events are as follows:

  • Receptor Activation: U-46619 binds to the TP receptor, a Gq protein-coupled receptor.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).[3][6]

  • IP3 and DAG Formation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Mobilization:

    • IP3-mediated Ca2+ release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytoplasm.[3][4]

    • Ca2+ Influx: The increase in intracellular Ca2+ and other signaling events lead to the opening of cell membrane calcium channels, including L-type voltage-gated Ca2+ channels (Cav1.2) and transient receptor potential canonical (TRPC) channels, resulting in an influx of extracellular Ca2+.[3]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[3]

  • RhoA/Rho-Kinase (ROCK) Pathway Activation: U-46619 stimulation also activates the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[5]

  • Myosin Light Chain Phosphorylation and Contraction:

    • The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK).[5] MLCK then phosphorylates the 20 kDa regulatory light chains of myosin (LC20).[7]

    • ROCK contributes to contraction by inhibiting myosin light chain phosphatase (MLCP) through the phosphorylation of the myosin-targeting subunit (MYPT1), leading to a net increase in phosphorylated myosin light chains.[5]

    • The phosphorylation of myosin light chains allows for the interaction between actin and myosin, resulting in smooth muscle contraction.

The contraction induced by U-46619 can be abolished by specific TXA2 receptor antagonists, such as GR32191 and SQ-29548.[3][5]

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (Gq-coupled) U46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates Ca_channels Cav1.2 & TRPC Channels TP_Receptor->Ca_channels Activates RhoA RhoA TP_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Ca_i ↑ [Ca²⁺]i Ca_release->Ca_i Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Ca_influx->Ca_i Ca_i->PKC Calmodulin Calmodulin Ca_i->Calmodulin ROCK Rho-Kinase (ROCK) RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK LC20 Myosin Light Chain (LC20) MLCK->LC20 Phosphorylates pLC20 Phosphorylated LC20 MLCP->pLC20 Dephosphorylates LC20->pLC20 Contraction Smooth Muscle Contraction pLC20->Contraction Organ_Bath_Workflow start Start dissect Tissue Dissection (e.g., Aortic Rings) start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibration (60-90 min, 37°C, Carbogen) mount->equilibrate viability Viability Check (High KCl) equilibrate->viability wash Wash & Return to Baseline viability->wash add_U46619 Cumulative Addition of U-46619 wash->add_U46619 record Record Contractile Force add_U46619->record record->add_U46619 Next Concentration analyze Data Analysis (EC50, Emax) record->analyze Curve Complete end End analyze->end

References

Best practices for preparing and handling 5-trans U-46619 solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and handling of 5-trans U-46619 solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility and laboratory safety.

Introduction

This compound is the trans isomer of U-46619, a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1][2] While U-46619 is a potent thromboxane (B8750289) A2 (TXA2) receptor agonist that induces platelet aggregation and vasoconstriction, this compound is often considered an impurity in U-46619 preparations.[1][2] Some research indicates that this compound can inhibit microsomal prostaglandin E2 synthase (mPGES) at a concentration of 10 µM.[2][3] Given its distinct properties, careful preparation and handling of this compound solutions are paramount for accurate experimental outcomes.

Data Presentation

The following tables summarize the key quantitative data for this compound and its more extensively studied isomer, U-46619, for comparative purposes.

Table 1: Physicochemical Properties and Storage

ParameterThis compoundU-46619Reference
IUPAC Name 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid(5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid[1][4]
Synonyms 5,6-trans U-466199,11-Dideoxy-9α,11α-methanoepoxy PGF2α[4][5]
Molecular Formula C₂₁H₃₄O₄C₂₁H₃₄O₄[3]
Molecular Weight 350.5 g/mol 350.5 g/mol [3]
Purity ≥98%≥98%[3][5]
Formulation A solution in methyl acetate (B1210297)A solution in methyl acetate[3][5]
Storage -20°C-20°C[3][5]
Stability ≥ 2 years at -20°C≥ 2 years at -20°C[3][5][6]

Table 2: Solubility

SolventThis compoundU-46619Reference
Ethanol ~50 mg/mL~100 mg/mL[3][5][7]
DMSO ~50 mg/mL~100 mg/mL[3][5][7]
Dimethylformamide (DMF) ~50 mg/mL~100 mg/mL[3][5][7]
PBS (pH 7.2) ~1 mg/mL~1-2 mg/mL[3][4][7]

Table 3: Effective Concentrations of U-46619 in Platelet Function Assays (Human)

ParameterEC₅₀Concentration RangeReference
Platelet Aggregation 0.58 µM - 1.31 µM1 nM - 10 µM[8][9]
Platelet Shape Change 0.013 µM - 0.035 µM1 nM - 10 µM[8][10]
Serotonin Release 0.536 µMNot Specified[8][10]
Fibrinogen Receptor Binding 0.53 µMNot Specified[8][10]
Myosin Light Chain Phosphorylation 0.057 µMNot Specified[8][10]

Experimental Protocols

This compound is typically supplied as a solution in methyl acetate.[3] To prepare a stock solution in a different solvent, the methyl acetate must first be removed.

Materials:

  • Vial of this compound in methyl acetate

  • Gentle stream of nitrogen gas

  • Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF)

  • Calibrated micropipettes and sterile tips

Protocol:

  • Under a fume hood, evaporate the methyl acetate from the vial using a gentle stream of nitrogen gas.[5][7]

  • Immediately add the desired volume of the chosen organic solvent (e.g., DMSO, ethanol) to the dried residue.[5][7]

  • Vortex gently to ensure complete dissolution. For higher concentrations, warming the tube to 37°C and brief sonication may aid in dissolution.[10]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][11][12]

Aqueous solutions of this compound are unstable and should be prepared fresh for each experiment.[2][4] Do not store aqueous solutions for more than one day.[4][5]

Materials:

  • Stock solution of this compound in an organic solvent

  • Appropriate aqueous buffer (e.g., PBS pH 7.2, Tyrode's buffer)

  • Calibrated micropipettes and sterile tips

Protocol:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentrations.

  • Ensure the final concentration of the organic solvent in the assay is minimal to avoid physiological effects.[7]

Handling and Safety Precautions

This compound should be handled as a hazardous substance.[5][13]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Ventilation: Conduct all handling of the compound in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert, non-combustible material. Collect the absorbed material into a sealed container for hazardous waste disposal.[13]

  • Disposal: Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.[13]

Mandatory Visualizations

G Signaling Pathway of U-46619 U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds to Gq Gαq TP_Receptor->Gq Activates RhoA RhoA/Rho-kinase Pathway TP_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction RhoA->Smooth_Muscle_Contraction

Caption: Signaling pathway of U-46619 via the TP receptor.[8][14]

G Experimental Workflow for Solution Preparation start Start: This compound in Methyl Acetate evaporate Evaporate Methyl Acetate (Nitrogen Stream) start->evaporate dissolve Dissolve Residue in Organic Solvent (e.g., DMSO, Ethanol) evaporate->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Volumes stock_solution->aliquot store Store at -20°C or -80°C aliquot->store dilute Prepare Fresh Aqueous Working Solutions store->dilute On day of experiment experiment Use in Experiment dilute->experiment

Caption: General workflow for preparing this compound solutions.

Detailed Experimental Protocol: Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) experiment to measure platelet aggregation. While this protocol is standard for U-46619, it can be adapted to investigate the effects of this compound.

Materials:

  • Freshly drawn human whole blood

  • 3.2% Sodium Citrate (B86180) (anticoagulant)

  • Working solutions of this compound in an appropriate buffer

  • Light Transmission Aggregometer and cuvettes with stir bars

  • Calibrated micropipettes and sterile tips

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[8]

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[8]

    • Carefully collect the upper PRP layer.[8]

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will serve as a blank.[8]

  • Instrument Setup:

    • Set up the aggregometer according to the manufacturer's instructions.

    • Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.[6]

  • Aggregation Measurement:

    • Pipette PRP into the aggregometer cuvettes and allow them to equilibrate to 37°C with stirring for a few minutes.[6][8]

    • Add a small volume of the this compound working solution to the PRP to achieve the desired final concentration.

    • Run a vehicle control (buffer with a corresponding amount of the organic solvent) in parallel.[6]

    • Record the change in light transmission over time (e.g., 5-10 minutes).[8]

    • The aggregation is quantified as the maximum percentage change in light transmission.[8]

  • Data Analysis:

    • Plot the maximum aggregation percentage against the log of the this compound concentration to generate a dose-response curve.[11]

References

Troubleshooting & Optimization

Overcoming solubility issues with 5-trans U-46619 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues and effectively using 5-trans U-46619 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1][2] It functions as a potent and selective agonist for the thromboxane (B8750289) A2 (TP) receptor, which is a G-protein coupled receptor (GPCR).[1][3][4][5] Its primary mechanism of action involves binding to the TP receptor, leading to the activation of downstream signaling cascades that can induce platelet aggregation and smooth muscle contraction.[3][5] It is important to note that this compound is often considered an isomer and a potential impurity in preparations of the more commonly studied 5-cis isomer, U-46619.[1][4]

Q2: How should I store this compound?

A2: For long-term stability, this compound, typically supplied as a powder, should be stored at -20°C.[1] Stock solutions prepared in organic solvents can be stored at -20°C for up to a month or at -80°C for up to six months.[1][6][7] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][6]

Q3: Can I store this compound in an aqueous buffer?

A3: No, it is strongly advised not to store this compound in aqueous solutions for any significant length of time.[1][6] The compound is unstable in aqueous buffers, and working solutions should be prepared fresh immediately before each experiment.[1][6] Any unused aqueous solution should be discarded at the end of the day.[6]

Q4: What are the best solvents for preparing a stock solution of this compound?

A4: this compound is soluble in several organic solvents.[1][6] Common choices for preparing high-concentration stock solutions include dimethyl sulfoxide (B87167) (DMSO), ethanol, dimethylformamide (DMF), and methyl acetate.[1][6][8] The choice of solvent will depend on the specific requirements and compatibility of your experimental system.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer Low solubility in the chosen buffer.U-46619 is sparingly soluble in aqueous buffers.[6][8] To prepare an aqueous working solution, first, prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Then, dilute the stock solution into your experimental buffer. Alternatively, if the compound is in an organic solvent, you can evaporate the solvent under a gentle stream of nitrogen and then reconstitute the compound directly in the desired buffer.[6][8] Sonication may also help to dissolve the compound.[6]
Reduced or no biological activity Degradation of the compound in the aqueous working solution.Always prepare fresh aqueous working solutions of this compound immediately before each experiment.[1][6] Do not store the compound in aqueous buffers.[6]
Improper storage of the stock solution.Ensure that organic stock solutions are stored at -20°C or -80°C and are protected from light.[1][6] Use aliquots for single experiments to avoid repeated freeze-thaw cycles.[6]
Inconsistent EC50 values between experiments Variability in the preparation of working solutions.Prepare a fresh serial dilution from a single stock aliquot for each dose-response experiment to minimize variability.[6]
Inter-individual variability in biological samples (e.g., platelets).Be aware that a certain percentage of the healthy population may show hypo-responsiveness to TP receptor agonists. It is advisable to screen donors if possible or use a larger sample size to account for biological variability.[6]

Quantitative Data Summary

The following table summarizes the solubility of U-46619, which is expected to be very similar for the 5-trans isomer.

Solvent Approximate Solubility
DMSO~50-100 mg/mL[1][8][9]
Ethanol~50-100 mg/mL[1][8][9]
Dimethylformamide (DMF)~50-100 mg/mL[1][9]
PBS (pH 7.2)~1-2 mg/mL[1][5][8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • Vial of this compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.[2]

  • Calculation: The molecular weight of U-46619 is 350.5 g/mol .[2] To prepare a 10 mM stock solution from 1 mg of the compound, you will need to add 285.3 µL of DMSO.

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.[2]

  • Mixing: Vortex the solution gently until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6] Store the aliquots at -80°C for long-term storage (up to 6 months).[6][7]

Protocol 2: Preparation of Aqueous Working Solutions

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Desired experimental buffer (e.g., PBS, Tyrode's buffer)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in your experimental buffer to achieve the desired final concentrations for your assay. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.

  • Immediate Use: Use the freshly prepared aqueous working solutions immediately in your experiment. Do not store them.[1][6]

Visualizations

Signaling Pathways

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response 5_trans_U46619 This compound TP_Receptor TP Receptor (GPCR) 5_trans_U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates ERK_p38 ERK / p38 MAPK TP_Receptor->ERK_p38 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes Rho_Kinase Rho Kinase (ROCK) RhoA->Rho_Kinase activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction Rho_Kinase->Smooth_Muscle_Contraction

Caption: this compound Signaling Pathway

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment Day cluster_analysis Data Analysis Start Start: This compound (Powder) Prepare_Stock Prepare 10 mM Stock in DMSO/Ethanol Start->Prepare_Stock Aliquoting Aliquot Stock Solution Prepare_Stock->Aliquoting Storage Store at -80°C Aliquoting->Storage Thaw_Aliquot Thaw One Aliquot Storage->Thaw_Aliquot Future Use Prepare_Working Prepare Fresh Aqueous Working Solutions Thaw_Aliquot->Prepare_Working Run_Assay Perform Biological Assay (e.g., Platelet Aggregation) Prepare_Working->Run_Assay Collect_Data Collect Data Run_Assay->Collect_Data Analyze_Results Analyze Results (e.g., EC50 calculation) Collect_Data->Analyze_Results

Caption: Recommended Experimental Workflow

Troubleshooting Logic

Troubleshooting_Logic Start Experimental Issue (e.g., no activity) Check_Solution Was the aqueous solution prepared fresh? Start->Check_Solution Check_Stock Was the stock solution stored correctly? Check_Solution->Check_Stock Yes Sol_Action Action: Prepare fresh aqueous solution. Check_Solution->Sol_Action No Check_Solubility Is there visible precipitation? Check_Stock->Check_Solubility Yes Stock_Action Action: Use a new stock aliquot. Verify storage conditions. Check_Stock->Stock_Action No Check_Controls Are positive/negative controls working? Check_Solubility->Check_Controls No Solubility_Action Action: Review dissolution protocol. Consider sonication or different dilution strategy. Check_Solubility->Solubility_Action Yes Controls_Action Action: Troubleshoot the assay system itself. Check_Controls->Controls_Action No Success Problem Resolved Check_Controls->Success Yes

References

How to account for 5-trans U-46619 as an impurity in U-46619 preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the thromboxane (B8750289) A2 (TP) receptor agonist, U-46619. Here, you will find essential information, troubleshooting guides, and frequently asked questions (FAQs) to address the common challenge of accounting for its geometric isomer, 5-trans U-46619, which is often present as an impurity in commercial preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my experiments?

A1: this compound is the geometric isomer of U-46619, differing in the configuration of the double bond at the 5th carbon position.[1] It is commonly found as a minor impurity, typically ranging from 2-5%, in commercially available U-46619 preparations.[1][2] The presence of this isomer is a concern because it may possess its own biological activity, potentially confounding experimental results and leading to misinterpretation of data. While less characterized than U-46619, this compound has been reported to have off-target effects, such as the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[3]

Q2: What are the known biological activities of this compound compared to U-46619?

A2: U-46619 is a potent and selective agonist of the thromboxane A2 (TP) receptor, leading to physiological responses like platelet aggregation and smooth muscle contraction.[4][5] The pharmacological profile of this compound is not as extensively documented. However, it is presumed to have a similar, though likely weaker, agonist activity at the TP receptor.[6] One study indicated that this compound is approximately half as potent as the 5-cis version (U-46619) as an inhibitor of prostaglandin E synthase.[2]

Q3: How can I determine the purity of my U-46619 preparation and quantify the 5-trans isomer?

A3: A reliable method for separating and quantifying U-46619 and its 5-trans isomer is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method using a C18 column can effectively separate the two isomers, allowing for their individual quantification.[7] This is crucial for quality control and for understanding the true concentration of the active U-46619 in your experiments.[7]

Q4: What are the recommended storage and handling procedures for U-46619 to minimize degradation and isomerization?

A4: U-46619 is typically supplied in an organic solvent like methyl acetate (B1210297) and should be stored at -20°C for long-term stability.[8][9] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Aqueous solutions of U-46619 are not recommended for storage for more than a day due to lower stability.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected potency of U-46619. 1. Degradation of U-46619 stock solution.2. Presence of a higher than expected percentage of the less active 5-trans isomer.1. Verify Storage: Ensure the stock solution has been stored correctly at -20°C and protected from light. Prepare fresh working solutions for each experiment.[8]2. Purity Analysis: Perform HPLC analysis to determine the exact ratio of U-46619 to this compound in your stock.[7] Adjust the concentration of the active compound accordingly.3. Use a TP Receptor Antagonist: To confirm that the observed effect is mediated by the TP receptor, use a selective antagonist like SQ29548. A lack of blockade might suggest off-target effects from the impurity.[3]
High background signal or unexpected off-target effects. 1. The this compound impurity may be exerting its own biological effects (e.g., mPGES-1 inhibition).2. The concentration of U-46619 being used is too high, leading to non-specific effects.1. Characterize the Impurity's Effect: If possible, obtain a standard of this compound and test its activity in your experimental system independently.2. Dose-Response Curve: Perform a comprehensive dose-response curve to determine the optimal concentration range for on-target effects.[3]3. Consider Purification: For highly sensitive assays, consider purifying the U-46619 stock using preparative HPLC to remove the 5-trans isomer.[11]
Variability in platelet aggregation response. 1. Platelet sensitivity can vary between donors.[3]2. The presence of this compound may modulate the overall response.1. Standardize Platelet Preparation: Ensure consistent platelet preparation and counts for all experiments.[10]2. Confirm On-Target Activity: Use a TP receptor antagonist to confirm that the aggregation is TP receptor-mediated.[3]3. Quantify Isomer Ratio: Analyze the isomer ratio in your U-46619 stock to ensure consistency across different experimental batches.

Data Presentation

Table 1: Physicochemical Properties of U-46619 and this compound

PropertyU-46619 (5-cis)This compound
IUPAC Name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid[4](5E)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Molecular Formula C₂₁H₃₄O₄C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol 350.5 g/mol
Appearance Typically supplied as a solution in an organic solvent[9]-
Purity (Typical) ≥98% (may contain 2-5% 5-trans isomer)[1][9]-

Table 2: Comparative Pharmacological Data

ParameterU-46619 (5-cis)This compound
Primary Target Thromboxane A2 (TP) Receptor Agonist[4]Presumed TP Receptor Agonist[6]
EC₅₀ for Vasoconstriction ~35 nM[2]Not readily available
EC₅₀ for Platelet Aggregation ~0.58 µM (human platelets)[12]Not readily available
Other Known Activity -Inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1)[3]
Relative Potency HighReported to be about half as potent as the 5-cis isomer in inhibiting prostaglandin E synthase[2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Isomer Separation[7]

Objective: To separate and quantify U-46619 and this compound.

Instrumentation and Materials:

  • HPLC system with UV detector, gradient pump, column oven, and autosampler.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid.

  • Reference standards of U-46619 and this compound.

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the U-46619 sample in methanol.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 70% B (linear gradient)

      • 25-26 min: 70% to 40% B

      • 26-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Identify the peaks corresponding to U-46619 and this compound based on the retention times of the reference standards.

    • Calculate the percentage of each isomer based on the peak area.

Mandatory Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Platelet_Aggregation PKC->Smooth_Muscle_Contraction

Caption: U-46619 signaling pathway via the Thromboxane A2 receptor.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis stock U-46619 Stock Solution dilution Dilute with Mobile Phase stock->dilution injection Inject Sample dilution->injection separation C18 Reversed-Phase Separation injection->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification result result quantification->result Purity & Isomer Ratio

References

Troubleshooting inconsistent results in platelet aggregation induced by 5-trans U-46619

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address inconsistent results in platelet aggregation studies induced by the thromboxane (B8750289) A₂ analog, 5-trans U-46619. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My U-46619 is not inducing platelet aggregation, or the response is very weak. What are the possible causes?

A1: This is a common issue that can stem from several factors, ranging from reagent integrity to procedural inconsistencies. Here's a checklist of potential causes:

  • Reagent Integrity: U-46619 is unstable in aqueous solutions and should be prepared fresh for each experiment.[1] Stock solutions, typically in methyl acetate (B1210297), DMSO, or ethanol (B145695), should be stored at -20°C or -80°C.[2][3] Improper storage or handling can lead to degradation of the compound.

  • Platelet Preparation: The quality of your platelet-rich plasma (PRP) is critical. Suboptimal centrifugation speed or temperature can lead to platelet activation or damage.[4][5] Ensure your protocol for PRP preparation is standardized.[4]

  • Donor Variability: A significant portion of the healthy population (~10-20%) exhibits low sensitivity to U-46619.[6] It is advisable to screen donors or use platelets from multiple donors to ensure a consistent response.

  • Incorrect Concentration: The concentration of U-46619 is crucial. Too low a concentration will not induce a response, while an excessively high concentration can cause rapid, maximal aggregation that may mask subtle effects of your experimental compounds.[7]

Q2: I am observing significant variability in aggregation results between different experiments, even with the same donor.

A2: Inter-experimental variability can be frustrating. Here are some key areas to investigate:

  • Time-Lapse Between Blood Collection and Experiment: The viability and responsiveness of platelets decrease over time. It is crucial to perform experiments within a consistent and short timeframe after blood collection, ideally within 2-4 hours.[8][9]

  • Temperature Fluctuations: Platelets are sensitive to temperature changes. Maintaining a consistent temperature of 37°C during incubation and the aggregation assay is essential.[7] Storing samples at room temperature is preferable to refrigeration, which can activate platelets.[4]

  • Inconsistent Pipetting and Mixing: Inaccurate pipetting of U-46619 or inadequate mixing in the aggregometer cuvette can lead to variable results. Ensure proper calibration of pipettes and consistent mixing speeds.

  • Solvent Effects: If using a solvent like DMSO or ethanol to dissolve U-46619, ensure the final concentration in the platelet suspension is minimal and consistent across experiments, as high concentrations can affect platelet function.

Q3: The shape of my aggregation curve is unusual (e.g., biphasic, or aggregation is reversible). What could this indicate?

A3: The aggregation curve provides valuable information about platelet function.

  • Biphasic Aggregation: U-46619 can induce two waves of platelet secretion and aggregation.[10] The initial wave is dependent on the direct action of U-46619, while the second wave is amplified by the release of ADP and thromboxane A₂ from the platelets themselves.[11][12] A pronounced biphasic curve may indicate a strong secondary activation pathway.

  • Reversible Aggregation: This can occur at sub-optimal concentrations of U-46619. It suggests that the initial platelet activation is not sufficient to trigger a sustained aggregation response. It can also be indicative of certain platelet function disorders or the effect of inhibitory compounds.

Q4: Can medications or diet of the blood donor affect the results?

A4: Absolutely. Several factors related to the donor can significantly impact platelet aggregation results:

  • Medications: Aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase will block thromboxane A₂ production and can affect U-46619 induced aggregation.[12][13] Other medications like certain antibiotics and antidepressants can also interfere with platelet function.[13] It is crucial to have a detailed history of the donor's medication intake.

  • Diet: A high-fat diet can lead to lipemic plasma, which can interfere with light transmission in the aggregometer.[13] Certain foods and supplements, such as garlic and turmeric, are also known to affect platelet function.[13]

Quantitative Data Summary

The following tables provide key quantitative parameters for U-46619 and platelet preparation that can help in standardizing experimental protocols.

ParameterValueSpecies/SystemReference(s)
EC₅₀ (Platelet Aggregation) 82 nMHuman[14]
145 nMRat[14]
65 nMRabbit[14]
0.58 µMRabbit[15]
1.31 µMHuman[16]
EC₅₀ (Platelet Shape Change) 4.8 nMHuman[14]
6.0 nMRat[14]
7.3 nMRabbit[14]
0.035 µMHuman[16]
Concentration Range (General) 1 nM - 10 µMPlatelet Aggregation[15]

Table 1: U-46619 Effective Concentrations

ParameterRecommended ValueNotesReference(s)
Anticoagulant 3.2% Sodium Citrate (B86180)Ensure a 9:1 blood-to-anticoagulant ratio.[9][15]
PRP Centrifugation Speed 200 x gCentrifugation at 300 x g may lead to more variable aggregation.[5][15]
PRP Centrifugation Time 15 minutesAt room temperature.[15]
Platelet-Poor Plasma (PPP) Centrifugation 2000 x g for 10 minutesTo be used for adjusting platelet count and as a blank.[15]
Adjusted Platelet Count in PRP 2.5 x 10⁸ platelets/mLStandardization of platelet count is crucial for reproducibility.[15]
Incubation Temperature 37°CMaintain consistent temperature before and during the assay.[15]

Table 2: Recommended Parameters for Platelet-Rich Plasma (PRP) Preparation

Experimental Protocols

Detailed Protocol for Platelet Aggregation Assay using U-46619

This protocol is a general guideline and may require optimization for specific experimental setups.

1. Blood Collection:

  • Draw venous blood from healthy, consenting donors who have not taken any platelet-interfering medication for at least 10 days.

  • Collect blood into tubes containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.[9][15]

  • Mix the blood gently by inversion to ensure proper anticoagulation.

2. Platelet-Rich Plasma (PRP) Preparation:

  • Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.[15]

  • Carefully aspirate the upper PRP layer without disturbing the buffy coat or red blood cells.

  • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).[15]

  • Adjust the platelet count in the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using the autologous PPP.[15]

3. U-46619 Preparation:

  • U-46619 is often supplied as a solution in methyl acetate.[14]

  • To prepare a stock solution, evaporate the methyl acetate under a gentle stream of nitrogen and immediately dissolve the residue in a suitable solvent such as DMSO or ethanol.[14]

  • Prepare fresh serial dilutions of U-46619 in saline or an appropriate buffer for each experiment. Aqueous solutions of U-46619 are not stable for more than a day.[1]

4. Aggregation Assay:

  • Pipette 450 µL of the adjusted PRP into a glass aggregometer cuvette containing a magnetic stir bar.[15]

  • Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.[15]

  • Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.

  • Add 50 µL of the U-46619 solution at the desired final concentration to the cuvette.[15]

  • Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.[15]

5. Data Analysis:

  • Determine the maximum percentage of aggregation for each concentration of U-46619.

  • If performing a dose-response analysis, calculate the EC₅₀ from the resulting concentration-response curve.[15]

Visualizations

Signaling Pathway of U-46619 in Platelets

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane Receptor (TP) U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Dense Tubular System IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Shape_Change Platelet Shape Change Ca_Release->Shape_Change Granule_Secretion Granule Secretion (ADP, TXA₂) Ca_Release->Granule_Secretion PKC->Granule_Secretion Aggregation Platelet Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation Amplifies

Caption: U-46619 signaling cascade in platelets.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_Prep 2. PRP Preparation (200g, 15 min) Blood_Collection->PRP_Prep Platelet_Adjustment 3. Adjust Platelet Count (2.5 x 10⁸/mL) PRP_Prep->Platelet_Adjustment Incubation 5. Incubate PRP (37°C, 5 min) Platelet_Adjustment->Incubation U46619_Prep 4. Prepare U-46619 (Fresh Dilutions) Add_U46619 6. Add U-46619 U46619_Prep->Add_U46619 Incubation->Add_U46619 Record 7. Record Aggregation (5-10 min) Add_U46619->Record Analyze 8. Analyze Data (% Aggregation, EC₅₀) Record->Analyze

Caption: Workflow for U-46619 induced platelet aggregation.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent/No Aggregation Check_Reagent Check U-46619 - Freshly prepared? - Correct solvent? - Stored properly? Start->Check_Reagent Reagent_OK Reagent OK Check_Reagent->Reagent_OK Yes Fix_Reagent Remake/Re-evaluate U-46619 Check_Reagent->Fix_Reagent No Check_Platelets Evaluate Platelet Prep - Standardized protocol? - Time from draw? - Donor screening? Platelets_OK Platelets OK Check_Platelets->Platelets_OK Yes Fix_Platelets Optimize Platelet Preparation Protocol Check_Platelets->Fix_Platelets No Check_Procedure Review Assay Procedure - Correct temperature? - Calibrated equipment? - Consistent mixing? Procedure_OK Procedure OK Check_Procedure->Procedure_OK Yes Fix_Procedure Standardize Assay Conditions Check_Procedure->Fix_Procedure No Reagent_OK->Check_Platelets Platelets_OK->Check_Procedure Consider_Donor Consider Intrinsic Donor Variability Procedure_OK->Consider_Donor

Caption: Troubleshooting decision tree for aggregation issues.

References

Stability of 5-trans U-46619 in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 5-trans U-46619 in experimental settings. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1] It acts as a potent and selective agonist for the thromboxane (B8750289) A2 (TP) receptor.[2][3] Activation of the TP receptor by U-46619 initiates downstream signaling cascades, primarily through Gq and G13 proteins, leading to physiological responses such as platelet aggregation and smooth muscle contraction.[4][5]

Q2: How should I store this compound upon receipt?

A2: For long-term stability, this compound should be stored at -20°C.[6][7] It is often supplied as a solution in an organic solvent, such as methyl acetate. Under these conditions, it is stable for at least two years.[8] To prevent degradation from moisture, it is recommended to store it under desiccating conditions.

Q3: What is the best way to prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) at concentrations of approximately 50-100 mg/mL.[8][9] To prepare a stock solution, the solvent it was supplied in (e.g., methyl acetate) can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in the desired solvent.[7][9]

Q4: How stable are stock solutions of this compound?

A4: Stock solutions of this compound in anhydrous organic solvents are stable for several months when stored at -20°C.[10] For extended storage, it is recommended to store aliquots at -80°C for up to six months.[11] It is crucial to avoid repeated freeze-thaw cycles.[11]

Q5: Can I prepare and store aqueous solutions of this compound?

Q6: What are the known signaling pathways activated by this compound?

A6: this compound activates the TP receptor, which couples to Gq and G13 proteins.[4] Gq activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[12][13] G13 activation stimulates the Rho/Rho-kinase pathway, which is also involved in smooth muscle contraction.[4][10] Additionally, U-46619 has been shown to activate the p38 MAPK and ERK1/2 signaling pathways.[14]

Data Presentation

Table 1: Storage and Stability of this compound

ConditionRecommended TemperatureDuration of StabilityNotes
As Supplied (in organic solvent) -20°C≥ 2 years[8]Store under desiccating conditions.
Stock Solution (in anhydrous organic solvent) -20°CSeveral months[10]Aliquot to avoid freeze-thaw cycles.[11]
-80°CUp to 6 months[11]
Aqueous Working Solution Room Temperature / 37°CUnstablePrepare fresh for each experiment and discard unused solution.[1][11]

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)50 mg/mL[8]
Ethanol50 mg/mL[8]
Dimethylformamide (DMF)50 mg/mL[8]
Phosphate-Buffered Saline (PBS), pH 7.21 mg/mL[8]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes a standard light transmission aggregometry (LTA) experiment to measure U-46619-induced platelet aggregation.

Materials:

  • Freshly drawn human blood collected in 3.2% sodium citrate

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Light Transmission Aggregometer and cuvettes with stir bars

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.

  • Preparation of U-46619 Working Solutions:

    • On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in PBS to the desired concentrations.

  • Platelet Aggregation Measurement:

    • Set up the aggregometer according to the manufacturer's instructions. Use PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.

    • Pipette PRP into the aggregometer cuvettes and allow them to equilibrate to 37°C with stirring.

    • Add a small volume of the U-46619 working solution to the PRP to initiate aggregation.

    • Record the change in light transmission over time.

Protocol 2: Isolated Smooth Muscle Contraction Assay

This protocol outlines the use of an isolated organ bath to measure the contractile response of vascular smooth muscle to U-46619.

Materials:

  • Isolated arterial rings (e.g., rat aorta)

  • Krebs-Henseleit solution

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Isolated organ bath system with force transducers

Procedure:

  • Tissue Preparation and Mounting:

    • Dissect and prepare arterial rings of appropriate size.

    • Mount the rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration:

    • Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular changes of the Krebs-Henseleit solution.

  • Viability Check:

    • Induce a contraction with a high concentration of KCl (e.g., 60 mM) to confirm tissue viability. Wash the tissue and allow it to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Add U-46619 to the organ bath in a cumulative, stepwise manner to achieve a range of concentrations.

    • Allow the contractile response to stabilize at each concentration before adding the next.

    • Record the isometric tension continuously.

Troubleshooting Guides

Issue 1: No or low response to U-46619 in platelet aggregation assay.

Possible Cause Troubleshooting Step
Degradation of U-46619 Always prepare fresh aqueous working solutions of U-46619 for each experiment. Ensure stock solutions have been stored properly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[11]
Platelet Desensitization Ensure platelets are handled gently during preparation to avoid premature activation. Use fresh blood and conduct experiments promptly.
Incorrect Concentration Verify the calculations for your stock and working solution dilutions. Perform a full dose-response curve to ensure you are using an effective concentration range.

Issue 2: High variability in smooth muscle contraction experiments.

Possible Cause Troubleshooting Step
Inconsistent Tissue Preparation Standardize the dissection and mounting procedures to ensure uniform tissue ring size and handling.
Suboptimal Resting Tension Perform a length-tension curve for your specific tissue type to determine the optimal resting tension for maximal contractile response.
U-46619 Degradation As with platelet assays, always use freshly prepared aqueous dilutions of U-46619.

Issue 3: Suspected off-target effects.

Possible Cause Troubleshooting Step
High Concentration of U-46619 High concentrations of U-46619 may lead to off-target effects.[14] Perform a dose-response experiment and use the lowest effective concentration.
Non-TP Receptor Mediated Effects To confirm that the observed effect is mediated by the TP receptor, pre-incubate the tissue/cells with a specific TP receptor antagonist (e.g., SQ 29,548) before adding U-46619. The abolition of the response would confirm TP receptor involvement.[8]

Mandatory Visualizations

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 ERK ERK1/2 TP_Receptor->ERK p38 p38 MAPK TP_Receptor->p38 PLC Phospholipase C (PLC) Gq->PLC Rho RhoA G13->Rho IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Platelet_Aggregation PKC->Smooth_Muscle_Contraction Rho_Kinase Rho-Kinase Rho->Rho_Kinase Rho_Kinase->Smooth_Muscle_Contraction

Caption: Signaling pathway of this compound.

Experimental_Workflow_Platelet_Aggregation Start Start: Fresh Whole Blood Centrifuge1 Centrifuge (200 x g, 15 min) Start->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge remaining blood (1500 x g, 10 min) Centrifuge1->Centrifuge2 Aggregometer_Setup Set up Aggregometer (0% with PRP, 100% with PPP) PRP->Aggregometer_Setup Equilibrate Equilibrate PRP at 37°C with stirring PRP->Equilibrate PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Aggregometer_Setup Aggregometer_Setup->Equilibrate Add_U46619 Add U-46619 Working Solution Equilibrate->Add_U46619 Record Record Light Transmission Add_U46619->Record End End: Aggregation Curve Record->End

Caption: Experimental workflow for platelet aggregation assay.

Experimental_Workflow_Smooth_Muscle Start Start: Isolate Artery Prepare_Rings Prepare Arterial Rings Start->Prepare_Rings Mount Mount in Organ Bath Prepare_Rings->Mount Equilibrate Equilibrate (60 min, 37°C, 95% O₂/5% CO₂) Mount->Equilibrate Viability_Check Viability Check with KCl Equilibrate->Viability_Check Wash Wash and Return to Baseline Viability_Check->Wash Add_U46619 Cumulative Addition of U-46619 Wash->Add_U46619 Record Record Isometric Tension Add_U46619->Record End End: Concentration-Response Curve Record->End

Caption: Workflow for smooth muscle contraction assay.

References

Strategies to improve the selectivity of 5-trans U-46619 for TP receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-trans U-46619. The focus is to offer strategies and protocols to enhance the experimental selectivity of this compound for the thromboxane (B8750289) A2 (TP) receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is selectivity for the TP receptor critical?

A1: this compound is the geometric isomer of U-46619, a potent and stable synthetic analog of the endoperoxide prostaglandin (B15479496) H2 (PGH2). Its primary and well-characterized mechanism of action is as a selective agonist for the thromboxane A2 (TP) receptor.[1] Activation of the TP receptor, a G-protein coupled receptor, initiates signaling cascades leading to physiological responses such as platelet aggregation and smooth muscle contraction.[1][2]

Ensuring selectivity is paramount because off-target effects can confound experimental data, leading to incorrect interpretations of the TP receptor's role in a given biological system. Attributing an observed effect to TP receptor activation requires ruling out contributions from other cellular targets.

TP_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Responses (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Simplified signaling pathway of this compound.
Q2: What are the known or potential off-target effects of this compound?

A2: While this compound is primarily a TP receptor agonist, it has been reported to exhibit off-target effects, which may be similar to its more studied cis-isomer, U-46619.[1] Researchers should be aware of these to design robust experiments.

  • Inhibition of mPGES-1: The most documented off-target effect is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[1]

  • Potentiation of Vasoconstriction: Studies on U-46619 suggest a potential to potentiate norepinephrine-induced vasoconstriction, which may be independent of TP receptor activation.[1]

  • Inhibition of KCa Channels: U-46619 has been noted to inhibit KCa channel activity in coronary arteries.[1]

Q3: How can I experimentally confirm that the observed effects are truly mediated by the TP receptor?

A3: The most effective method is to use a selective TP receptor antagonist. If the effect of this compound is significantly reduced or completely blocked in the presence of the antagonist, it is considered an on-target effect. If the effect persists, it indicates an off-target mechanism.[1]

Experimental_Workflow cluster_groups Experimental Groups cluster_conclusions Interpretation Group1 Group 1: System + this compound Measure Measure Biological Response (e.g., Aggregation, Contraction) Group1->Measure Group2 Group 2: System + TP Antagonist + this compound Group2->Measure Compare Compare Responses Measure->Compare Conclusion Conclusion Compare->Conclusion Is Response in Group 2 significantly lower? OnTarget Yes: On-Target Effect (TP Receptor Mediated) Conclusion->OnTarget OffTarget No: Off-Target Effect (Independent of TP Receptor) Conclusion->OffTarget

Caption: Workflow for confirming on-target effects.
TP Receptor AntagonistTypical Working Concentration
SQ29548 1 µM[1]
GR32191 Varies by system, consult literature

Q4: What strategies can improve the selectivity of this compound in my experiments?

A4: Improving selectivity involves refining the experimental design to minimize the impact of potential off-target activities.

  • Concentration Optimization: Off-target effects often require higher concentrations of the compound than on-target effects.[1] It is crucial to perform a comprehensive dose-response curve to identify the lowest effective concentration that elicits the desired on-target response without engaging off-target pathways.[1]

  • Use of Controls: Always include a negative control (vehicle) and a positive control (another known TP receptor agonist).[1] Most importantly, use a selective TP receptor antagonist as described in Q3 to confirm that the observed effect is mediated by the TP receptor.[1]

  • Assay Selection: If you suspect off-target mPGES-1 inhibition, you can perform a direct enzymatic assay to measure mPGES-1 activity in the presence of this compound.[1]

ParameterTypical Concentration Range (U-46619)
EC50 (TP Receptor Agonist) ~35 nM[1]
EC50 (Human Platelet Aggregation) 82 nM - 1.31 µM[3][4]
EC50 (Platelet Shape Change) 4.8 nM (human), 6.0 nM (rat), 7.3 nM (rabbit)[3]
ED50 (Rat Aortic Rings) 0.478 nM (endothelium-denuded) - 6.54 nM (endothelium-intact)[4]

Note: Data for the cis-isomer U-46619 is often used as a reference for the 5-trans isomer. It is always recommended to determine the optimal concentration for your specific application through a dose-response curve.[1]

Troubleshooting Guide

Observed IssuePotential CauseTroubleshooting Steps
Inconsistent or unexpected results Combination of on-target and off-target effects.1. Confirm On-Target Activity: Co-incubate with a selective TP receptor antagonist (e.g., SQ29548). If the effect is abolished, it confirms TP receptor mediation.[1]2. Dose-Response Curve: Perform a full dose-response curve to distinguish concentration ranges for on-target versus potential off-target effects.[1]3. Controls: Always include appropriate positive (e.g., another TP agonist) and negative (vehicle) controls.[1]
Variability in platelet aggregation response Platelet sensitivity can vary between donors.[1]1. Standardize Protocol: Ensure a consistent protocol for preparing platelet-rich plasma (PRP) or washed platelets.[1]2. Screen Donors: Be aware of potential donor-to-donor variability if using human platelets.[1]
Reduced or no biological activity Degradation of this compound.1. Fresh Solutions: Always prepare fresh aqueous working solutions immediately before each experiment. Do not store U-46619 in aqueous buffers.[5]2. Proper Storage: Ensure stock solutions in organic solvents are stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[4][5]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation and confirm TP receptor mediation.

Methodology:

  • Platelet Preparation: Prepare platelet-rich plasma (PRP) from whole blood anticoagulated with 3.2% sodium citrate (B86180) by centrifuging at low speed (e.g., 200 x g) for 15-20 minutes.[6] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.[4][6] Adjust the platelet count in PRP to a standardized concentration using PPP.[5]

  • Instrumentation: Use a light transmission aggregometer. Calibrate the instrument by setting PRP to 0% aggregation and PPP to 100% aggregation.[5][6]

  • Baseline Measurement: Place cuvettes containing PRP and a stir bar into the heating block of the aggregometer at 37°C.[1] Record a stable baseline light transmission.

  • Experimental Groups:

    • On-Target Group: Add varying concentrations of this compound to the cuvettes to initiate aggregation.

    • Off-Target Control Group: Pre-incubate a separate aliquot of PRP with a TP receptor antagonist (e.g., 1 µM SQ29548) for an appropriate time before adding this compound.[1]

  • Data Acquisition: Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Plot the maximum aggregation percentage against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.[5] Compare the curves from the on-target and off-target control groups.

Protocol 2: Vascular Smooth Muscle Contraction Assay

Objective: To assess the contractile response of isolated arteries to this compound and confirm TP receptor mediation.

Methodology:

  • Tissue Preparation: Dissect the desired artery (e.g., thoracic aorta) in ice-cold Krebs-Henseleit solution. Cut the artery into rings of 2-4 mm in length.[7]

  • Mounting: Suspend each arterial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) gas (95% O₂ / 5% CO₂).[7]

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension. Wash the tissues every 15-20 minutes.[7]

  • Viability Check: Induce a reference contraction with a high concentration of potassium chloride (e.g., 60-80 mM) to ensure tissue viability. Wash the tissue to return to baseline.[7]

  • Experimental Groups:

    • On-Target Group: Generate a cumulative concentration-response curve by adding this compound in increasing logarithmic steps.[7]

    • Off-Target Control Group: Pre-incubate the tissues with a selective TP receptor antagonist (e.g., 1 µM SQ29548) for 20-30 minutes before generating the this compound concentration-response curve.[1]

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Construct concentration-response curves and calculate EC50 values for both groups.[6][7]

References

Refinement of protocols for studying 5-trans U-46619 in complex biological systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of 5-trans U-46619 in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1] Its primary and well-characterized mechanism of action is as a potent and selective agonist for the thromboxane (B8750289) A2 (TP) receptor, which is a G-protein coupled receptor.[1][2] Activation of the TP receptor by U-46619 mimics the physiological effects of thromboxane A2 (TXA2), leading to responses such as platelet aggregation and smooth muscle contraction.[3][4][5]

Q2: How should I store and handle this compound to ensure its stability?

A2: this compound is typically supplied as a lyophilized powder or in a solution with an organic solvent like methyl acetate. For long-term stability, it should be stored at -20°C.[1][6] It is recommended to prepare high-concentration stock solutions in anhydrous solvents like DMSO or ethanol (B145695) and store them in aliquots at -20°C for up to one month, or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[6][7] Aqueous solutions of U-46619 are not recommended for storage for more than one day due to instability.[8][9]

Q3: What are the known off-target effects of this compound?

A3: While this compound is a selective TP receptor agonist, some off-target effects have been reported. The most documented is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[2] Additionally, studies have suggested potential off-target effects such as the potentiation of norepinephrine-induced vasoconstriction, which may be independent of TP receptor activation, and the inhibition of KCa channel activity in coronary arteries.[2]

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: The most effective method is to use a selective TP receptor antagonist, such as SQ29548 or GR32191.[2][10] If the observed effect of this compound is blocked or significantly reduced in the presence of the antagonist, it is considered an on-target effect. If the effect persists, it is likely mediated by an off-target mechanism.[2]

Q5: What are the typical concentrations of this compound used in in vitro experiments?

A5: The effective concentration can vary depending on the biological system. For on-target effects like platelet aggregation and vasoconstriction, concentrations in the nanomolar to low micromolar range are typically effective.[2][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or unexpected results with this compound 1. Degradation of the compound. 2. Variability in experimental conditions. 3. Combination of on-target and off-target effects.1. Confirm Compound Integrity: Ensure proper storage and handling. Prepare fresh working solutions for each experiment from a properly stored stock aliquot. 2. Standardize Protocol: Maintain consistent experimental parameters (e.g., temperature, pH, cell density). 3. Confirm On-Target Activity: Use a selective TP receptor antagonist (e.g., SQ29548) to verify that the observed effect is mediated by the TP receptor.[2] 4. Perform Dose-Response Curve: Establish a comprehensive dose-response curve to identify the effective concentration range for on-target effects.[2] 5. Include Controls: Always use appropriate positive (e.g., another known TP receptor agonist) and negative (vehicle) controls.[2]
Observed vasoconstriction is not fully blocked by a TP receptor antagonist Potential off-target effects of this compound.1. Investigate Alternative Pathways: Consider the involvement of other signaling pathways that might be affected by U-46619 at the concentrations used. 2. Measure Prostaglandin Levels: Use methods like ELISA or LC-MS/MS to quantify levels of various prostaglandins (B1171923) to check for off-target effects on prostaglandin synthesis.[2]
Variability in platelet aggregation response 1. Platelet sensitivity can vary between donors. 2. Improper handling of platelet-rich plasma (PRP).1. Normalize Data: If using platelets from multiple donors, consider normalizing the data to a standard agonist. 2. Consistent PRP Preparation: Follow a standardized protocol for PRP preparation to minimize variability.
Low or no response to U-46619 1. Inactive compound due to improper storage. 2. Low receptor expression in the biological system. 3. Incorrect concentration.1. Use a fresh aliquot of U-46619. 2. Confirm Receptor Expression: Verify the presence of TP receptors in your cell line or tissue preparation. 3. Check Concentration Calculations and Dilutions.

Quantitative Data Summary

The following tables summarize key quantitative data for U-46619 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy (EC₅₀ Values)

Biological ResponseSpecies/SystemEC₅₀ ValueReference(s)
Platelet Shape ChangeHuman Platelets4.8 nM[3]
Platelet AggregationHuman Platelets82 nM[3]
Platelet Shape ChangeRat Platelets6.0 nM[3]
Platelet AggregationRat Platelets145 nM[3]
Platelet Shape ChangeRabbit Platelets7.3 nM[3]
Platelet AggregationRabbit Platelets65 nM[3]
VasoconstrictionHuman Resistance Arteries16 nM[12]
Serotonin ReleaseHuman Platelets0.536 µM[13]
Fibrinogen Receptor BindingHuman Platelets0.53 µM[13]

Table 2: In Vivo Effects

EffectAnimal ModelDosageRoute of AdministrationReference(s)
Increased Blood PressureMale Spontaneously Hypertensive Rats (SHR)5 µg/kgIntravenous (i.v.)[7]
Increased Blood PressureConscious Spontaneously Hypertensive Rats (SHR)1-100 nmol/kgIntracerebroventricular (i.c.v.)[13]
Vasoconstriction of Pial ArteriolesRabbits10⁻¹¹ to 10⁻⁶ MTopical Application[11]
Vasoconstriction of Pial ArteriolesRats10⁻¹¹ to 10⁻⁶ MTopical Application[11]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure U-46619-induced platelet aggregation in platelet-rich plasma (PRP).[1][14]

Materials:

  • Freshly drawn human blood

  • 3.2% Sodium Citrate (anticoagulant)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Light Transmission Aggregometer and cuvettes with stir bars

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect venous blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP, which will serve as a blank.[14]

  • Preparation of U-46619 Solutions:

    • Prepare a stock solution of U-46619 (e.g., 10 mM) in anhydrous DMSO or ethanol. Aliquot and store at -80°C.[6]

    • On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in PBS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[14]

  • Platelet Aggregation Measurement:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.[14]

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring.[14]

    • Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[14]

    • Add a small volume (e.g., 50 µL) of the U-46619 working solution to the PRP to initiate aggregation.[14]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). Aggregation is quantified as the maximum percentage change in light transmission.[14]

Protocol 2: Isolated Tissue Organ Bath Assay for Vascular Smooth Muscle Contraction

This protocol describes the use of an isolated organ bath system to measure the contractile response of vascular smooth muscle rings to U-46619.[4]

Materials:

  • Isolated arterial rings (e.g., rat aorta)

  • Krebs-Henseleit solution

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • This compound stock solution (e.g., 1 mM in ethanol or DMSO)

  • Isolated organ bath system with isometric force transducers

Methodology:

  • Tissue Preparation:

    • Isolate the desired artery and place it in cold Krebs-Henseleit solution.

    • Carefully clean the artery of surrounding connective tissue and cut it into rings of appropriate size (e.g., 2-3 mm).

  • Mounting the Tissue:

    • Suspend each arterial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution. One hook is fixed, and the other is connected to an isometric force transducer.[4]

    • Maintain the organ bath at 37°C and continuously bubble with carbogen gas.[4]

  • Equilibration:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).[4]

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[4]

  • Induction of Contraction:

    • After equilibration, induce a reference contraction with a standard agent (e.g., potassium chloride) to ensure tissue viability.

    • Wash the tissues and allow them to return to baseline tension.

    • Generate a cumulative concentration-response curve by adding U-46619 to the organ bath in a stepwise manner (e.g., from 1 nM to 10 µM), allowing the response to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Continuously record the isometric tension.

    • Normalize the contraction data to the maximum response induced by the reference agent.

    • Plot the concentration-response curve to determine the EC₅₀ and maximum effect (Emax).

Signaling Pathways and Experimental Workflows

U46619_Signaling_Pathway U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G1213 G12/13 TP_Receptor->G1213 activates MAPK_pathway p38 MAPK / ERK1/2 TP_Receptor->MAPK_pathway activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation RhoA RhoA G1213->RhoA activates ROCK ROCK RhoA->ROCK activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction Cellular_responses Other Cellular Responses MAPK_pathway->Cellular_responses

Caption: U-46619 signaling via the Thromboxane A2 receptor.

Experimental_Workflow_Platelet_Aggregation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (Sodium Citrate) PRP_PPP_Prep 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_PPP_Prep Equilibration 4. Equilibrate PRP in Aggregometer (37°C) PRP_PPP_Prep->Equilibration U46619_Dilutions 3. Prepare U-46619 Working Solutions Induction 6. Add U-46619 to PRP U46619_Dilutions->Induction Baseline 5. Set Baseline (0% with PRP, 100% with PPP) Equilibration->Baseline Baseline->Induction Record_Aggregation 7. Record Light Transmission Induction->Record_Aggregation Analyze_Data 8. Calculate % Aggregation and EC₅₀ Record_Aggregation->Analyze_Data

Caption: Workflow for a Platelet Aggregation Assay.

References

Validation & Comparative

A Comparative Analysis of 5-trans U-46619 and U-46619 as TP Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of U-46619 and its geometric isomer, 5-trans U-46619, with a focus on their activity as thromboxane (B8750289) A2 (TP) receptor agonists. While U-46619 is a well-characterized and potent TP receptor agonist, data on the direct TP receptor activity of this compound is notably scarce in publicly available scientific literature. This document summarizes the existing experimental data for both compounds to facilitate informed decisions in research and drug development.

Introduction to U-46619 and this compound

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and is widely used as a selective and potent agonist for the TP receptor.[1][2] Its activation of the TP receptor triggers a cascade of physiological responses, most notably platelet aggregation and smooth muscle contraction.[3] Consequently, U-46619 is an invaluable tool in cardiovascular and physiological research.[4]

This compound is the geometric isomer of U-46619 and is often found as a minor impurity (2-5%) in commercial preparations of U-46619.[4] Unlike its cis-isomer, the pharmacological profile of this compound is less defined, with the majority of research focusing on its inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1).[5][6]

Quantitative Comparison of Potency

A direct comparison of the potency of this compound and U-46619 as TP receptor agonists is hampered by a lack of available data for the 5-trans isomer. The existing literature provides extensive quantitative data for U-46619 across various functional assays, whereas similar data for this compound's TP receptor activity is not readily found.

Table 1: Potency of U-46619 as a TP Receptor Agonist

Assay TypeTissue/Cell TypeParameterValueReference
VasoconstrictionHuman Subcutaneous Resistance ArteriesEC501.6 x 10⁻⁸ M[4]
VasoconstrictionRat Small AirwaysEC506.9 nM[7]
VasoconstrictionRat Large AirwaysEC5066 nM[7]
Platelet Shape ChangeHuman PlateletsEC5035 nM[8][9]
Platelet AggregationHuman PlateletsEC5082 nM[3]
Platelet AggregationRat PlateletsEC50145 nM[3]
Platelet AggregationRabbit PlateletsEC5065 nM[3]
Serotonin ReleaseHuman PlateletsEC500.536 µM[9]
Fibrinogen Receptor BindingHuman PlateletsEC500.53 µM[9]

Table 2: Known Biological Activity of this compound

TargetActivityPotencyNoteReference
Microsomal Prostaglandin E Synthase-1 (mPGES-1)InhibitionApprox. half as potent as U-46619This is not a measure of TP receptor agonism.[4]
TP ReceptorAgonismData not availableThe direct effect on TP receptor activation has not been thoroughly characterized.[4]

Signaling Pathways

U-46619, as a TP receptor agonist, primarily activates Gq and G12/13 signaling pathways. Activation of Gq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). The G12/13 pathway activates the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK). These signaling cascades culminate in physiological responses such as platelet aggregation and smooth muscle contraction.

TP_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Signaling cluster_response Physiological Response U-46619 U-46619 TP_Receptor TP Receptor U-46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates G12_13 G12/13 TP_Receptor->G12_13 Activates PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G12_13->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Platelet Aggregation & Smooth Muscle Contraction Ca2->Response PKC->Response ROCK Rho-associated Kinase (ROCK) RhoA->ROCK ROCK->Response

Caption: TP Receptor Signaling Pathway

Experimental Protocols

To determine the potency of a compound as a TP receptor agonist, various in vitro functional assays can be employed. Below are detailed methodologies for vasoconstriction and platelet aggregometry assays.

Vascular Smooth Muscle Contraction Assay

Objective: To measure the contractile response of isolated blood vessels to a TP receptor agonist and determine its EC50 value.

Materials:

  • Isolated blood vessel rings (e.g., aorta, mesenteric artery) from a suitable animal model.

  • Organ bath system with temperature control and aeration.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Force transducer and data acquisition system.

  • TP receptor agonist stock solutions (U-46619 or this compound).

Procedure:

  • Isolate the desired blood vessel and cut it into rings of 2-3 mm in length.

  • Mount the vascular rings in the organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams), with periodic washing.

  • Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM) to assess tissue viability.

  • After washing and return to baseline, add the TP receptor agonist in a cumulative concentration-dependent manner.

  • Record the isometric tension developed at each concentration.

  • Construct a concentration-response curve and calculate the EC50 value using appropriate pharmacological software.

Vasoconstriction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Blood Vessel B Cut into Rings A->B C Mount in Organ Bath B->C D Equilibrate Tissue C->D E Reference Contraction (KCl) D->E F Cumulative Agonist Addition E->F G Record Tension F->G H Construct Concentration- Response Curve G->H I Calculate EC50 H->I

Caption: Vasoconstriction Assay Workflow
Platelet Aggregometry

Objective: To measure the extent of platelet aggregation induced by a TP receptor agonist.

Materials:

  • Freshly drawn whole blood from healthy human donors, anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet aggregometer.

  • TP receptor agonist stock solutions.

Procedure:

  • Prepare PRP and PPP by differential centrifugation of whole blood.

  • Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Place a cuvette containing PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.

  • Add the TP receptor agonist at various concentrations to the PRP.

  • Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

  • Determine the maximal percentage of aggregation for each agonist concentration.

  • Plot the concentration-response curve to determine the EC50 value.

Conclusion

U-46619 is a well-established and potent TP receptor agonist with a wealth of supporting experimental data. In contrast, its isomer, this compound, is significantly less characterized with respect to its TP receptor activity. The primary reported activity for this compound is the inhibition of microsomal prostaglandin E2 synthase.[4][6] Researchers utilizing commercial preparations of U-46619 should be aware of the potential presence of this compound as an impurity and its distinct pharmacological profile. For studies requiring a selective and potent TP receptor agonist, U-46619 remains the compound of choice. Further investigation is required to fully elucidate the direct effects of this compound on the TP receptor and to determine its potency relative to U-46619.

References

A Comparative Guide to the Cross-reactivity of 5-trans U-46619 and its Isomer with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the thromboxane (B8750289) A2 (TP) receptor agonist, U-46619, and its 5-trans isomer across the family of human prostanoid receptors. The information presented herein is supported by experimental data from binding assays and functional studies to aid in the selection and interpretation of results when using these compounds in research.

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2 and is widely used as a potent and selective agonist for the TP receptor.[1] Its isomer, 5-trans U-46619, is often found as an impurity in commercial preparations of U-46619 and is less pharmacologically characterized. Understanding the selectivity of these compounds is crucial for accurate interpretation of experimental outcomes.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of U-46619 for the eight human prostanoid receptor subtypes, as determined by radioligand binding assays using recombinant human receptors expressed in HEK 293(EBNA) cells.[2]

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
U-46619 TP13 ± 1.2
DP>10,000
EP1>10,000
EP2>10,000
EP3>10,000
EP4>10,000
FP112
IP>10,000

Data sourced from Abramovitz et al. (2000).[2]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor activation and the methods used to assess cross-reactivity, the following diagrams illustrate the primary signaling pathway for the TP receptor and a general workflow for evaluating compound selectivity.

TP_Signaling U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor Binds to Gq Gq TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: TP Receptor Signaling Pathway.

Cross_Reactivity_Workflow cluster_0 Binding Assays cluster_1 Functional Assays cluster_2 Data Analysis Binding_Assay Radioligand Binding Assay (e.g., with [³H]-ligands) Receptor_Panel Panel of Prostanoid Receptors (TP, DP, EP1-4, FP, IP) Binding_Assay->Receptor_Panel Test Compound Against Ki_Values Ki_Values Receptor_Panel->Ki_Values Determine Ki values Analysis Compare Ki and EC50 values across all receptors Ki_Values->Analysis Functional_Assay Functional Assays (e.g., Ca²⁺ Mobilization, cAMP) Cell_Lines Cells Expressing Individual Receptors Functional_Assay->Cell_Lines Test Compound On EC50_Values EC50_Values Cell_Lines->EC50_Values Determine EC50 values EC50_Values->Analysis Selectivity Determine Selectivity Profile Analysis->Selectivity

Caption: Experimental Workflow for Assessing Cross-reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation:

    • HEK 293(EBNA) cells stably expressing the recombinant human prostanoid receptor of interest are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the cell debris.

    • The supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • The membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]-SQ 29,548 for the TP receptor) with the cell membranes and a range of concentrations of the unlabeled test compound (e.g., U-46619).

    • The total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known selective unlabeled ligand.

    • The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

1. Calcium Mobilization Assay (for Gq-coupled receptors like TP, EP1, FP)

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture and Dye Loading:

    • Cells stably expressing the receptor of interest are seeded in a 96-well black-walled, clear-bottom plate.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for approximately 30-60 minutes at 37°C.

    • After loading, the cells are washed to remove extracellular dye.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence microplate reader.

    • The baseline fluorescence is measured before the addition of the test compound.

    • The test compound (e.g., U-46619) at various concentrations is added to the wells, and the fluorescence intensity is measured over time.

  • Data Analysis:

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded.

    • The peak fluorescence response is used to generate a concentration-response curve.

    • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated from the curve.

2. cAMP Assay (for Gs- or Gi-coupled receptors like EP2, EP4, DP, IP)

Objective: To measure the change in intracellular cyclic AMP (cAMP) levels following receptor activation.

Methodology:

  • Cell Culture and Stimulation:

    • Cells expressing the receptor of interest are cultured in a 96-well plate.

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For Gi-coupled receptors, adenylyl cyclase is stimulated with forskolin (B1673556) to induce a measurable level of cAMP.

    • The test compound is then added at various concentrations and incubated for a specific period.

  • Cell Lysis and cAMP Detection:

    • The cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The cAMP concentration in the samples is determined from the standard curve.

    • A concentration-response curve is plotted, and the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) is calculated.

Conclusion

The available data strongly indicates that U-46619 is a highly selective agonist for the TP receptor with minimal to no cross-reactivity with other prostanoid receptors at the binding level.[2] It does, however, show some affinity for the FP receptor, albeit at a much lower level than for the TP receptor.[5] The 5-trans isomer of U-46619 is significantly less studied, with its primary reported activity being the inhibition of mPGES-1.[3][4] Researchers using U-46619 can be confident in its selectivity for the TP receptor in most experimental contexts. However, when using commercial preparations of U-46619, the potential presence and off-target effects of the 5-trans isomer should be considered, particularly in studies related to prostaglandin E2 synthesis. For studies requiring a TP receptor agonist with no potential for mPGES-1 inhibition, purification of U-46619 to remove the 5-trans isomer may be necessary.

References

A Comparative Guide to 5-trans U-46619 and Synthetic Prostaglandin PGH2 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of eicosanoid signaling, understanding the nuanced differences between synthetic prostaglandin (B15479496) analogs is paramount. This guide provides a detailed comparison of 5-trans U-46619 and synthetic prostaglandin H2 (PGH2), focusing on their distinct chemical properties, mechanisms of action, and physiological effects. This objective analysis is supported by available experimental data to aid in the selection of the most appropriate compound for your research needs.

Core Chemical and Pharmacological Differences

This compound and PGH2, while structurally related, exhibit fundamental differences in stability and biological activity that dictate their experimental applications. U-46619, a stable synthetic analog of the endoperoxide prostaglandin PGH2, primarily functions as a potent and selective thromboxane (B8750289) A2 (TP) receptor agonist.[1][2][3][4] In contrast, PGH2 is a highly unstable intermediate in the biosynthesis of all other prostaglandins (B1171923) and thromboxanes.[5][6][7][8] Its instability makes it challenging to work with experimentally, and it serves as a precursor to a wide array of bioactive lipids, including various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[6][8][9][10]

The 5-trans isomer of U-46619 is less extensively characterized than its more common counterpart, often being present as an impurity in commercial preparations of U-46619.[11] However, emerging evidence suggests that this compound possesses a distinct pharmacological profile, notably acting as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[12][13] This positions it as a tool to selectively block the production of PGE2, a key mediator of inflammation and pain, without affecting the synthesis of other prostanoids.

FeatureThis compoundSynthetic Prostaglandin PGH2
Primary Role Thromboxane A2 (TP) receptor agonist, mPGES-1 inhibitor[12][13]Unstable precursor to all prostanoids[5][6][7][8]
Stability Stable[1]Highly unstable (half-life of ~90-100 seconds at room temperature)[6]
Selectivity Selective TP receptor agonist (as U-46619)[14][15]Acts on TP receptors and is a substrate for various synthases[5][14][15]
Key Downstream Effect Mimics Thromboxane A2 action (e.g., platelet aggregation, vasoconstriction)[1][14][15]Conversion to a wide range of prostaglandins and thromboxanes[6][8]

Mechanism of Action and Signaling Pathways

The signaling cascades initiated by this compound (acting as a TP receptor agonist) and PGH2 diverge significantly due to their differing molecular targets.

This compound (as a TP receptor agonist): Upon binding to the G-protein coupled TP receptor, U-46619 activates Gq and G12/13 proteins.[11] The activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[12] This cascade ultimately results in physiological responses such as platelet aggregation and smooth muscle contraction.[12]

U46619_Signaling U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Platelet Aggregation, Vasoconstriction Ca_release->Response PKC->Response

Signaling pathway of this compound via the TP receptor.

Synthetic Prostaglandin PGH2: PGH2 stands at a crucial metabolic crossroads. It is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and is then rapidly converted by various tissue-specific isomerases and synthases into a spectrum of prostanoids, each with its own unique receptor and signaling pathway.[5][16][17] For instance, thromboxane synthase converts PGH2 to thromboxane A2, while prostacyclin synthase converts it to prostacyclin.[6] PGH2 itself can also directly activate the TP receptor.[5]

PGH2_Metabolism cluster_products Bioactive Prostanoids Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 TXA2 Thromboxane A2 (Thromboxane Synthase) PGH2->TXA2 PGI2 Prostacyclin (PGI2) (Prostacyclin Synthase) PGH2->PGI2 PGE2 Prostaglandin E2 (PGE Synthase) PGH2->PGE2 PGD2 Prostaglandin D2 (PGD Synthase) PGH2->PGD2 PGF2a Prostaglandin F2α (PGF Synthase) PGH2->PGF2a

Biosynthetic pathway of PGH2 and its conversion to various prostanoids.

Quantitative Comparison of Biological Activity

Direct comparative data for this compound is limited. However, data for U-46619 as a potent TP receptor agonist is well-documented and provides a valuable benchmark.

ParameterU-46619Reference
EC50 for TP Receptor Agonism 35 nM[2][18]
EC50 for Platelet Shape Change 0.035 µM[19]
EC50 for Platelet Aggregation 1.31 µM[19]
EC50 for Serotonin Release 0.536 µM[19]
EC50 for Fibrinogen Receptor Binding 0.53 µM[19]

Experimental Protocols

To directly compare the biological activities of this compound and synthetic PGH2, the following experimental protocols are recommended.

Radioligand Binding Assay for TP Receptor Affinity

This assay determines the binding affinity (Kd) of each compound for the TP receptor.

Methodology:

  • Membrane Preparation: Isolate platelet membranes or use membranes from cells recombinantly expressing the TP receptor.

  • Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ29548) and varying concentrations of the unlabeled competitor (this compound or PGH2).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated.

Binding_Assay_Workflow start Start prep Prepare Platelet Membranes start->prep incubate Incubate with [³H]-Ligand & Competitor prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50/Ki) count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Platelet Aggregation Assay

This functional assay measures the ability of each compound to induce platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh whole blood by centrifugation.

  • Aggregation Measurement: Place PRP in an aggregometer cuvette with a stir bar.

  • Agonist Addition: Add varying concentrations of this compound or PGH2 to the PRP.

  • Data Recording: Monitor the change in light transmission through the PRP over time, which corresponds to the degree of platelet aggregation.

  • Data Analysis: Determine the EC50 for platelet aggregation for each compound.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This assay assesses the inhibitory activity of the compounds on PGE2 production.

Methodology:

  • Enzyme Source: Use microsomes from cells overexpressing mPGES-1 or recombinant human mPGES-1.

  • Incubation: Pre-incubate the enzyme with various concentrations of this compound or a known inhibitor.

  • Reaction Initiation: Add the substrate, PGH2, to start the reaction.

  • Reaction Termination: Stop the reaction after a defined time.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a validated method such as an enzyme immunoassay (EIA) or LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of mPGES-1 activity and determine the IC50 value.

Conclusion

This compound and synthetic PGH2 are valuable but distinct tools for investigating eicosanoid biology. U-46619 and its isomers are stable TP receptor agonists, ideal for studying the downstream effects of thromboxane signaling. The potential for this compound to also act as an mPGES-1 inhibitor offers a unique avenue for research into selective PGE2 inhibition. In contrast, synthetic PGH2, despite its instability, is indispensable for studying the activities of the various synthases that lead to the production of the full spectrum of prostanoids. The choice between these compounds should be guided by the specific research question, with careful consideration of their differing stability, selectivity, and mechanisms of action.

References

Independent Validation of Vasoconstrictor Effects: A Comparative Guide to Thromboxane A2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasoconstrictor effects of the potent and widely studied thromboxane (B8750289) A2 (TXA2) receptor agonist, U-46619. While the focus of this guide is on the independent validation of vasoconstrictor properties, it is important to note a significant lack of available data for its geometric isomer, 5-trans U-46619. Often present as a minor impurity in commercial preparations of U-46619, the direct vasoconstrictive potency of this compound has not been thoroughly characterized in publicly available literature.[1] One study suggests it is about half as potent as U-46619 in inhibiting prostaglandin (B15479496) E synthase, hinting at a different pharmacological profile.[1]

Due to this data scarcity, this guide will focus on the well-documented vasoconstrictor, U-46619, as a representative TXA2 receptor agonist. The methodologies and signaling pathways described herein are standard for assessing the vascular effects of this class of compounds and can be applied to future investigations of this compound and other novel TXA2 receptor agonists.

Quantitative Comparison of Vasoconstrictor Potency

U-46619 is a highly potent vasoconstrictor across various vascular beds, with its efficacy consistently demonstrated in the nanomolar range.[1] The following table summarizes the half-maximal effective concentration (EC50) for vasoconstriction induced by U-46619 in different experimental models.

CompoundVascular BedEC50 for Vasoconstriction (M)Reference
U-46619Human Subcutaneous Resistance Arteries1.6 x 10⁻⁸[1]
U-46619Human Platelets (Shape Change)3.5 x 10⁻⁸[2][3]
U-46619Pial Arterioles (Rabbit)Induces vasoconstriction from 10⁻¹¹ to 10⁻⁶[4]
U-46619Pial Arterioles (Rat)Induces vasoconstriction from 10⁻¹¹ to 10⁻⁶[4]
This compoundNot AvailableNot Available[1]

Experimental Protocols for Assessing Vasoconstrictor Effects

The following are detailed methodologies for key experiments cited in the validation of U-46619-induced vasoconstriction.

1. Isolated Tissue Bath (Myography) Studies

This is a fundamental ex vivo technique to directly measure the contractile response of isolated blood vessels.

  • Tissue Preparation: Arterial rings (e.g., from rodent aorta, coronary, or renal arteries) are dissected and mounted in an organ bath or wire myograph.[5][6][7][8] The endothelium may be intentionally removed in some preparations to study its influence on vascular responses.[7]

  • Apparatus: The tissue is suspended between two hooks or wires in a temperature-controlled (37°C) chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously gassed with 95% O2 and 5% CO2.[7][9] One hook is fixed, and the other is connected to a force-displacement transducer to record isometric tension.[8][10]

  • Experimental Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • The viability of the tissue is assessed by challenging it with a depolarizing agent, typically potassium chloride (KCl).[8]

    • Cumulative concentration-response curves are generated by adding increasing concentrations of the vasoconstrictor agent (e.g., U-46619) to the bath.[10]

    • The contractile force is recorded and plotted against the agonist concentration to determine the EC50 and maximum response.

    • To investigate signaling pathways, the experiment can be repeated in the presence of specific inhibitors or antagonists.[5][6]

2. In Vivo Microcirculation Studies

These studies assess the effect of vasoconstrictors on blood vessels within a living organism.

  • Model: The closed cranial window technique in animal models (e.g., rabbits, rats) is commonly used to visualize and measure the diameter of pial arterioles.[4]

  • Procedure:

    • A cranial window is surgically created to expose the pial circulation.

    • The cerebral microcirculation is observed and recorded using a microscope connected to a camera and video analysis software.

    • The baseline diameter of arterioles is measured.

    • The vasoconstrictor agent is applied topically to the brain surface.

    • Changes in arteriole diameter are measured at various concentrations of the agent to establish a dose-response relationship.[4]

Signaling Pathways and Mechanisms of Action

The vasoconstrictor effect of U-46619 is primarily mediated by the activation of thromboxane A2 (TP) receptors on vascular smooth muscle cells (VSMCs). This initiates a cascade of intracellular signaling events.

  • G-Protein Coupling: Activation of the TP receptor, a G-protein coupled receptor, leads to the activation of phospholipase C (PLC).[5][11]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11]

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6][11] DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[5][6][11]

  • Calcium Influx: U-46619 also induces an influx of extracellular Ca²⁺ through L-type calcium channels and store-operated calcium (SOC) channels.[5]

  • Contraction: The elevated intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and smooth muscle contraction (vasoconstriction).

  • Calcium Sensitization: The RhoA/Rho-kinase pathway is also activated, which inhibits myosin light chain phosphatase (MLCP), leading to a sustained contractile state even at lower Ca²⁺ concentrations (calcium sensitization).[5][6]

Mandatory Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Isolate Blood Vessel prep2 Mount in Myograph prep1->prep2 prep3 Equilibrate prep2->prep3 exp1 Viability Test (KCI) prep3->exp1 exp2 Add Agonist (U-46619) exp1->exp2 exp3 Record Contraction exp2->exp3 ana1 Concentration-Response Curve exp3->ana1 ana2 Calculate EC50 ana1->ana2

Caption: Experimental workflow for assessing vasoconstrictor effects using myography.

signaling_pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq Ca_influx Ca²⁺ Influx TP_Receptor->Ca_influx RhoA RhoA/Rho-kinase TP_Receptor->RhoA PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR activates PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Ca_release->PKC Contraction Vasoconstriction Ca_release->Contraction Ca_influx->Contraction MLCP_inhibition MLCP Inhibition RhoA->MLCP_inhibition MLCP_inhibition->Contraction sensitizes

Caption: Signaling pathway of U-46619-induced vasoconstriction in vascular smooth muscle cells.

References

A Comparative Guide to 5-trans U-46619: Replicating and Verifying Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-trans U-46619 and its more widely studied isomer, U-46619. U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2 and acts as a selective agonist for the thromboxane (B8750289) A2 (TP) receptor.[1][2][3] In contrast, this compound is often found as a minor impurity in commercial preparations of U-46619 and is significantly less characterized.[3][4] This document aims to objectively compare the published findings of these two isomers, present available experimental data, and provide detailed methodologies to aid in the replication and verification of these findings.

Comparative Pharmacological Data

The available quantitative data for U-46619 and this compound are summarized below. It is important to note that data for this compound is sparse, and direct comparative studies are limited.

CompoundPrimary TargetKnown Off-TargetEC₅₀ for Vasoconstriction (M)EC₅₀ for Platelet Aggregation (µM)IC₅₀ for mPGES-1 Inhibition (µM)
U-46619 Thromboxane A₂ (TP) Receptor AgonistKCa channel inhibition1.6 x 10⁻⁸ (Human Subcutaneous Resistance Arteries)[4]~1.31Data not available
This compound Thromboxane A₂ (TP) Receptor Agonist (presumed)Microsomal Prostaglandin E Synthase-1 (mPGES-1) InhibitorNot AvailableNot Available~30 (Estimated to be half as potent as the 5-cis isomer)[3]

Note: The potency of these compounds can vary depending on the experimental system, tissue, and conditions.

Signaling Pathways

U-46619 primarily exerts its effects through the activation of TP receptors, which couple to Gq and G12/13 proteins.[1][3] This activation initiates downstream signaling cascades leading to physiological responses like vasoconstriction and platelet aggregation.[1][3] While the direct signaling pathway for this compound via the TP receptor is not well-documented, it is presumed to be similar to U-46619 for its on-target effects.[1] Additionally, this compound has a known off-target effect of inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1).[3][5]

U46619_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Activation cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_response Cellular Response U-46619 U-46619 TP Receptor TP Receptor U-46619->TP Receptor Binds to Gq Gq TP Receptor->Gq G12/13 G12/13 TP Receptor->G12/13 PLC PLC Gq->PLC Activates RhoA RhoA G12/13->RhoA Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Produces ROCK ROCK RhoA->ROCK Activates Ca2+ Release & PKC Activation Ca2+ Release & PKC Activation IP3 & DAG->Ca2+ Release & PKC Activation Smooth Muscle Contraction Smooth Muscle Contraction ROCK->Smooth Muscle Contraction Platelet Aggregation Platelet Aggregation Ca2+ Release & PKC Activation->Platelet Aggregation mPGES1_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 Metabolized by PGH2 PGH2 COX-1/2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 Converted by PGE2 PGE2 mPGES-1->PGE2 This compound This compound This compound->mPGES-1 Inhibits Vasoconstriction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Blood Vessel Isolate Blood Vessel Mount in Organ Bath Mount in Organ Bath Isolate Blood Vessel->Mount in Organ Bath Equilibrate Equilibrate Mount in Organ Bath->Equilibrate Viability Check (KCl) Viability Check (KCl) Equilibrate->Viability Check (KCl) Cumulative Dosing Cumulative Dosing Viability Check (KCl)->Cumulative Dosing Record Tension Record Tension Cumulative Dosing->Record Tension Generate Curve Generate Curve Record Tension->Generate Curve Calculate EC50 Calculate EC50 Generate Curve->Calculate EC50

References

A Critical Comparison of 5-trans U-46619 with Other Prostaglandin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pharmacological tools available is paramount. This guide provides an objective comparison of the thromboxane (B8750289) A2 (TP) receptor agonist U-46619 and its less-studied isomer, 5-trans U-46619, with other key prostaglandin (B15479496) analogs. The information is supported by experimental data and detailed methodologies to assist in the selection of appropriate compounds for research.

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, mediated through their interaction with specific G-protein coupled receptors (GPCRs). Synthetic prostaglandin analogs are invaluable tools for dissecting these signaling pathways and for the development of novel therapeutics. U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and is a potent and selective agonist for the thromboxane A2 (TP) receptor.[1] Its isomer, this compound, is often present as a minor impurity in commercial preparations of U-46619.[2] Due to its nature as an impurity, this compound is not as extensively characterized as its cis-isomer.[3] This guide will focus on the well-documented properties of U-46619 as a representative TP receptor agonist and compare it with other classes of prostaglandin analogs that target different prostanoid receptors, namely the FP, IP, and EP receptors.

Quantitative Comparison of Prostaglandin Analog Potency

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of U-46619 and other representative prostaglandin analogs in various functional assays. Direct comparative data for this compound is limited, but one study has indicated that it is about half as potent as U-46619 in inhibiting prostaglandin E synthase.[2]

Table 1: Comparative Binding Affinities (Ki) of Prostaglandin Analogs for Prostanoid Receptors

CompoundReceptor TargetBinding Affinity (Ki, nM)Reference
U-46619TP~1-20[4]
Iloprost (B1671730)IP3.9[2]
IloprostEP11.1[2]
TreprostinilIP32[2]
TreprostinilDP14.4[2]
TreprostinilEP23.6[2]
PGE2EP116-25[5]
PGE2EP2~13[6]
PGE2EP30.33-2.9[5]
PGE2EP40.59-1.27[5]
PGF2αFP1.6 - 4.7[7][8]

Table 2: Comparative Functional Potencies (EC50) of Prostaglandin Analogs

CompoundAssayEC50 (nM)Reference
U-46619Platelet Shape Change (Human)4.8[9]
U-46619Platelet Aggregation (Human)82[9]
U-46619Vasoconstriction (Human Subcutaneous Resistance Arteries)16[2]
U-46619Vasoconstriction35[2]
IloprostcAMP Elevation (IP Receptor)0.37[2]
IloprostCalcium Influx (EP1 Receptor)0.3[2]
TreprostinilcAMP Elevation (IP Receptor)1.9[2]
TreprostinilcAMP Elevation (DP1 Receptor)0.6[2]
TreprostinilcAMP Elevation (EP2 Receptor)6.2[2]

Signaling Pathways

U-46619, as a TP receptor agonist, primarily signals through the Gq and G12/13 pathways.[3] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G12/13 pathway activation leads to the stimulation of the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK).[3] These pathways culminate in cellular responses such as platelet aggregation and smooth muscle contraction.[3]

Gq_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: U-46619 Gq Signaling Pathway.

G1213_RhoA_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G1213 G12/13 TP_Receptor->G1213 RhoGEF RhoGEF G1213->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK Rho-associated kinase (ROCK) RhoA_GTP->ROCK MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Cellular_Response Cellular Response (e.g., Contraction, Shape Change) MLC_Phosphorylation->Cellular_Response

Caption: U-46619 G12/13-RhoA Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Competitive Radioligand Binding Assay for TP Receptor

This assay is used to determine the binding affinity (Ki) of unlabeled prostaglandin analogs for the TP receptor.

Materials:

  • Membrane preparation from cells expressing the TP receptor (e.g., platelets, vascular smooth muscle cells).

  • Radiolabeled TP receptor agonist (e.g., [³H]U-46619).

  • Unlabeled prostaglandin analogs (test compounds).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare membrane fraction expressing TP receptor B Incubate membrane with [³H]U-46619 and competitor A->B C Separate bound and free ligand by filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity with scintillation counter D->E F Determine IC50 and Ki values E->F

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vitro Vascular Smooth Muscle Contraction Assay (Aortic Ring Assay)

This assay measures the contractile response of isolated blood vessels to prostaglandin analogs.

Materials:

  • Thoracic aorta from a laboratory animal (e.g., rat or mouse).

  • Krebs-Henseleit solution (physiological salt solution).

  • Organ bath system with force transducers.

  • Prostaglandin analogs (test compounds).

  • Potassium chloride (KCl) solution.

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Clean the aorta of surrounding connective tissue and cut it into rings (2-3 mm in width).

  • Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂. One hook is fixed, and the other is connected to a force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.

  • Viability Check: Contract the rings with a high concentration of KCl to ensure tissue viability. Wash the rings and allow them to return to baseline tension.

  • Cumulative Concentration-Response Curve: Add the prostaglandin analog to the organ bath in a cumulative manner, increasing the concentration stepwise. Record the isometric tension after each addition until a maximal response is achieved.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and determine the EC50 value.

Aortic_Ring_Assay_Workflow A Dissect and prepare aortic rings B Mount rings in organ bath and equilibrate A->B C Test viability with KCl B->C D Add cumulative concentrations of prostaglandin analog C->D E Record isometric contraction D->E F Determine EC50 value E->F

Caption: Experimental Workflow for Aortic Ring Assay.

Conclusion

U-46619 is a potent and selective TP receptor agonist that serves as a valuable research tool for investigating the physiological and pathological roles of the thromboxane A2 pathway. Its primary actions, vasoconstriction and platelet aggregation, are mediated through the Gq/PLC and G12/13/RhoA signaling cascades. In contrast, its isomer, this compound, is significantly less characterized, with the limited available data suggesting it possesses lower biological activity.

When selecting a prostaglandin analog for research, it is crucial to consider the specific prostanoid receptor and signaling pathway of interest. While U-46619 is the tool of choice for studying TP receptor-mediated effects, other analogs such as latanoprost (B1674536) (FP receptor), iloprost (IP receptor), and PGE2 (EP receptors) provide the means to investigate the diverse biological functions of the broader prostaglandin family. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential off-target effects.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.